Syk-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N6O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
cyclohexyl 2-diazo-3-(1H-indol-3-yl)-3-(pyrimidin-2-ylamino)propanoate |
InChI |
InChI=1S/C21H22N6O2/c22-27-19(20(28)29-14-7-2-1-3-8-14)18(26-21-23-11-6-12-24-21)16-13-25-17-10-5-4-9-15(16)17/h4-6,9-14,18,25H,1-3,7-8H2,(H,23,24,26) |
InChI Key |
HFMAYLYYKJEATH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Syk-IN-6 mechanism of action on B-cell receptor signaling
An In-Depth Technical Guide to the Mechanism of Action of Syk-IN-6 on B-Cell Receptor Signaling
Disclaimer: This document uses "this compound" as a representative model for a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor. The quantitative data and experimental protocols presented are synthesized from publicly available research on various well-characterized Syk inhibitors, such as Syk-IN-1 and P505-15, to illustrate the core mechanism of action.
Introduction
The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing specific antigens and initiating a signaling cascade that leads to B-cell activation, proliferation, differentiation into antibody-secreting plasma cells, and the formation of memory B cells.[1][2] Central to this signaling pathway is the Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that is recruited to the BCR complex upon antigen engagement.[3][4] Syk's activation triggers a cascade of downstream events crucial for the B-cell response.[2][5]
Given its pivotal role, Syk has emerged as a significant therapeutic target for a range of B-cell driven pathologies, including autoimmune diseases and B-cell malignancies.[4] Small molecule inhibitors designed to block Syk activity can effectively abrogate BCR signaling. This guide provides a detailed technical overview of the mechanism of action of this compound, a representative ATP-competitive Syk inhibitor, on the BCR signaling pathway.
The B-Cell Receptor (BCR) Signaling Pathway
BCR activation is initiated by the binding of an antigen to the membrane-bound immunoglobulin (mIg) component of the receptor complex.[6] This binding event leads to the clustering of BCRs on the cell surface. The signaling function of the BCR is mediated by the associated Ig-α (CD79a) and Ig-β (CD79b) heterodimer, which contains Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in their cytoplasmic tails.[7][8]
The key steps of the canonical BCR signaling pathway are as follows:
-
Initiation: Antigen binding and BCR clustering bring the receptors into proximity with Src-family kinases, such as Lyn, Fyn, and Blk.[6]
-
ITAM Phosphorylation: These Src-family kinases phosphorylate the tyrosine residues within the ITAMs of Ig-α and Ig-β.[2][9]
-
Syk Recruitment and Activation: The doubly phosphorylated ITAMs serve as docking sites for the tandem Src homology 2 (SH2) domains of Syk.[4][8] This binding event relieves Syk's autoinhibitory conformation, leading to its activation and subsequent autophosphorylation, which further enhances its kinase activity.[4][10]
-
Signal Propagation: Activated Syk phosphorylates a multitude of downstream substrates, including the adaptor protein BLNK (B-cell Linker Protein, also known as SLP-65) and Bruton's Tyrosine Kinase (BTK).[10]
-
Downstream Cascades: This leads to the formation of a "signalosome" complex that activates key signaling enzymes like Phospholipase C gamma 2 (PLCγ2).[6][10] PLCγ2 activation results in the generation of second messengers, leading to a sustained increase in intracellular free calcium (Ca2+) and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and the MAPK/ERK pathway.[10][11][12] These pathways collectively orchestrate the changes in gene expression required for B-cell activation and differentiation.[6]
This compound: Mechanism of Action
This compound functions as a Type I kinase inhibitor, meaning it is an ATP-competitive inhibitor that binds to the active conformation of the Syk kinase domain. By occupying the ATP-binding pocket, this compound directly prevents the binding of ATP, which is essential for the phosphotransferase reaction.[13] This competitive inhibition is the core mechanism through which it blocks Syk's enzymatic function.
The direct consequences of this inhibition on the BCR signaling cascade are:
-
Prevention of Syk Autophosphorylation: this compound blocks the ability of Syk to phosphorylate itself, a key step for its full and sustained activation.
-
Inhibition of Downstream Substrate Phosphorylation: With its catalytic activity blocked, Syk can no longer phosphorylate its downstream targets, including BLNK, BTK, and PLCγ2.[12][13]
-
Abrogation of Cellular Responses: The failure to activate these downstream effectors leads to a complete blockade of the signaling cascade. This results in the inhibition of BCR-induced calcium mobilization, suppression of NFAT, NF-κB, and ERK activation, and ultimately prevents B-cell activation, proliferation, and differentiation.[2][11]
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of BCR Signaling by the Induced Dimerization of Receptor-Associated SYK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Probing Spleen Tyrosine Kinase: A Technical Guide to Enzymatic Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic assays used to determine the inhibitory potential of compounds against Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase involved in signal transduction pathways of various hematopoietic cells, making it a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. Understanding the potency of novel inhibitors, commonly expressed as the half-maximal inhibitory concentration (IC50), is a cornerstone of the drug discovery process.
Quantitative Analysis of Syk Inhibition
The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of Syk by 50% under specific assay conditions. This metric is crucial for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies. While the specific inhibitor "Syk-IN-6" was not found in the public domain, the following table summarizes the IC50 values for several well-characterized Syk inhibitors in enzymatic assays, providing a comparative landscape of inhibitor potency.
| Inhibitor | IC50 (nM) in Enzymatic Assay | Assay Conditions / Notes |
| R406 | 41 | Cell-free assay.[1] |
| BAY 61-3606 | 10 | ATP-competitive, reversible inhibitor.[2] |
| Entospletinib (GS-9973) | 7.7 | Orally bioavailable and selective.[2] |
| PRT062607 (P505-15) | 1 | Orally available.[2] |
| Piceatannol | 1.64 µM (1640 nM) | Natural product inhibitor.[3] |
| Picolinamide 5 | 0.06 | A potent experimental compound.[4] |
Methodologies for Syk Enzymatic Assays
A variety of in vitro enzymatic assays are employed to determine the IC50 values of Syk inhibitors. These assays typically involve purified, recombinant Syk enzyme, a substrate, and ATP. The fundamental principle is to measure the extent of substrate phosphorylation by Syk in the presence of varying concentrations of the inhibitor. Common methodologies include:
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Assays: These assays utilize fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule. A biotinylated substrate and an anti-phosphotyrosine antibody labeled with a fluorescent acceptor are common reagents. Phosphorylation of the substrate by Syk brings the donor and acceptor into proximity, generating a FRET signal that is inversely proportional to the inhibitor's activity.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then serves as a substrate for luciferase, generating a luminescent signal that correlates with Syk activity.
-
Fluorescence Polarization (FP) Assays: This method measures the change in the polarization of fluorescent light emitted from a labeled substrate. When a small fluorescently labeled peptide substrate is phosphorylated by Syk, it can be bound by a larger antibody, causing a change in its rotation and thus an increase in fluorescence polarization.
-
Radiometric Assays: These traditional assays use a radiolabeled ATP (e.g., [γ-³²P]ATP). The radiolabeled phosphate (B84403) group is transferred to the substrate, and the amount of incorporated radioactivity is measured to determine kinase activity.
Representative Experimental Protocol: HTRF® Kinase Assay
This protocol is a generalized representation of a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for determining the IC50 of a Syk inhibitor.
Materials:
-
Recombinant human Syk enzyme
-
Biotinylated tyrosine kinase substrate peptide (e.g., Poly-GT-biotin)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF® detection reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
HTRF® detection buffer
-
Test inhibitor compound (serially diluted)
-
384-well low-volume white microplates
-
Plate reader capable of HTRF® detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase reaction buffer.
-
Reaction Mixture Preparation: In the wells of the microplate, add the following in order:
-
Test inhibitor at various concentrations.
-
Syk enzyme at a predetermined optimal concentration.
-
Substrate peptide.
-
-
Initiation of Kinase Reaction: Add ATP to each well to start the enzymatic reaction. The final ATP concentration should be close to its Km value for Syk to ensure competitive inhibitors are accurately assessed.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination of Reaction and Detection:
-
Stop the reaction by adding the HTRF® detection buffer containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the HTRF® ratio (acceptor signal / donor signal).
-
Plot the HTRF® ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Syk Signaling Pathway and Inhibition
Syk plays a pivotal role in intracellular signaling downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors.[4][5] Upon receptor engagement, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the receptor complex. This leads to the activation of Syk and the subsequent phosphorylation of downstream effector molecules, initiating a signaling cascade that results in cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. Syk inhibitors act by blocking the catalytic activity of the kinase, thereby interrupting this signaling cascade.
Caption: Simplified Syk signaling pathway and the point of action for Syk inhibitors.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a potential Syk inhibitor follows a structured workflow, from initial compound handling to final data analysis.
Caption: A typical experimental workflow for determining the IC50 value of a Syk inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinase Selectivity of a Spleen Tyrosine Kinase (Syk) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive kinase selectivity profile for the specific compound "Syk-IN-6" is not available in publicly accessible literature. The available data indicates that this compound is an inhibitor of the lipid-SH2 domain of Spleen Tyrosine Kinase (Syk) with a half-maximal inhibitory concentration (IC50) of 46.4 μM[1]. This high IC50 value suggests relatively weak biochemical activity, which may explain why an extensive selectivity profile against other kinases has not been published.
To fulfill the request for a detailed technical guide, this document will use Entospletinib (B612047) (GS-9973) as a representative example of a potent and selective Syk inhibitor. Entospletinib is an orally bioavailable, ATP-competitive inhibitor of Syk with significant clinical investigation.[2][3] The data, protocols, and pathways described below pertain to this exemplary compound and general methodologies in the field.
Introduction to Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a variety of cell surface receptors, particularly in hematopoietic cells.[2] It is a crucial mediator of immunoreceptor signaling in immune cells such as B-cells, mast cells, and macrophages.[4] Upon activation, Syk phosphorylates downstream substrates, initiating signaling cascades that regulate cellular proliferation, differentiation, and inflammatory responses.[4] Its central role in these pathways makes it a compelling therapeutic target for autoimmune diseases and B-cell malignancies.[5]
Kinase Selectivity Profile of Entospletinib (GS-9973)
The selectivity of a kinase inhibitor is critical for minimizing off-target effects and ensuring a favorable safety profile. Entospletinib was designed for high selectivity towards Syk.
Data Presentation
The inhibitory activity of Entospletinib is quantified by its IC50 value, the concentration required to inhibit 50% of a kinase's activity. Entospletinib demonstrates high potency against Syk with an IC50 of 7.7 nM in cell-free biochemical assays.[6][7][8] Its selectivity is evident when compared against other kinases, where it shows significantly lower potency.
Table 1: Biochemical Selectivity of Entospletinib (GS-9973) Against Other Tyrosine Kinases
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Syk) |
| Syk | 7.7 | 1x |
| Jak2 | >1000 | >130x |
| c-Kit | >1000 | >130x |
| Flt3 | >1000 | >130x |
| Ret | >1000 | >130x |
| KDR (VEGFR2) | >1000 | >130x |
This table is a summary based on available data indicating high selectivity.[6] Entospletinib has been shown to have over 14-fold selectivity for Syk versus other kinase targets.[2] In broader panel screening, it was found to be highly selective, with only one other kinase having a dissociation constant (Kd) below 100 nM.[3]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is typically performed using in vitro biochemical assays. The following is a generalized protocol representative of a luminescence-based assay like the ADP-Glo™ Kinase Assay, which is a common method for quantifying kinase activity.
Protocol: In Vitro Biochemical Kinase Assay (Luminescent ADP-Glo™ Format)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]
Objective: To determine the concentration-dependent inhibition of Syk kinase by a test compound and calculate its IC50 value.
Materials:
-
Recombinant human Syk enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration near the Km for the enzyme)
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (e.g., Entospletinib) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Luminometer
Experimental Workflow Diagram
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%). Prepare working solutions of Syk enzyme, substrate, and ATP in kinase buffer.
-
Assay Plate Setup: Add the diluted test compound or vehicle (DMSO control) to the wells of a white, opaque 384-well plate.
-
Kinase Reaction: Add the diluted Syk enzyme to the wells. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The total reaction volume is typically small (e.g., 5-25 µL).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.
-
ATP Depletion: Terminate the kinase reaction and deplete the remaining unconsumed ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Syk Signaling Pathway
Syk is a central node in immunoreceptor signaling, particularly downstream of the B-cell receptor (BCR).
Signaling Pathway Diagram
Caption: Simplified B-cell receptor (BCR) signaling pathway showing Syk activation and the point of inhibition by Entospletinib.
Pathway Description: Upon antigen binding to the B-cell receptor (BCR), Src-family kinases phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the receptor complex. This creates docking sites for the SH2 domains of Syk, recruiting it to the membrane and leading to its activation.[1] Activated Syk then phosphorylates multiple downstream adaptor proteins and enzymes, including PLCγ and PI3K, initiating cascades that culminate in the activation of transcription factors like NF-κB and NFAT, driving B-cell proliferation, survival, and differentiation.[1][11] Entospletinib acts by competitively inhibiting the ATP-binding site within the kinase domain of Syk, thereby blocking these downstream signaling events.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Entospletinib (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
In Vitro Characterization of Syk Inhibitor Binding Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro binding kinetics of Spleen Tyrosine Kinase (Syk) inhibitors. As the user's original query for "Syk-IN-6" did not yield a specific inhibitor, this document will utilize data and protocols relevant to well-characterized, clinically significant Syk inhibitors such as Fostamatinib (B613848) (active metabolite R406) and Entospletinib (GS-9973) as representative examples.
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Its involvement in cellular processes makes it a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. Understanding the binding kinetics of an inhibitor—how quickly it binds to the target (k_on) and how long it remains bound (k_off)—is critical for predicting its efficacy, duration of action, and potential for off-target effects.
The Syk Signaling Pathway
Syk is a key mediator in intracellular signaling cascades downstream of immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs). Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. This initiates a signaling cascade that can lead to cellular proliferation, differentiation, and the release of inflammatory mediators.
Syk Signaling Pathway Downstream of Immune Receptors.
Quantitative Data on Syk Inhibitor Binding
A thorough understanding of an inhibitor's binding characteristics requires the determination of several key parameters. These include the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), the association rate constant (k_on), and the dissociation rate constant (k_off). The residence time (τ), calculated as the reciprocal of the k_off, is an increasingly important parameter for predicting in vivo efficacy.
Table 1: Binding and Inhibitory Constants for Fostamatinib (Active Metabolite R406)
| Parameter | Value | Description | Reference |
| IC50 | 41 nM | The concentration of R406 required to inhibit 50% of Syk kinase activity in a cell-free assay. | [2] |
| Ki | 30 nM | The inhibition constant, representing the affinity of R406 for the ATP binding pocket of Syk. | [2][3] |
| Kd | 12 nM | The equilibrium dissociation constant, indicating the concentration of R406 at which 50% of Syk is bound at equilibrium. | [4] |
Table 2: Inhibitory Constant for Entospletinib (GS-9973)
| Parameter | Value | Description | Reference |
| IC50 | 7.7 nM | The concentration of Entospletinib required to inhibit 50% of Syk kinase activity in a cell-free assay. | [5][6] |
Experimental Protocols for Determining Binding Kinetics
The following are detailed methodologies for two common and powerful techniques used to characterize the binding kinetics of kinase inhibitors: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening and detailed kinetic analysis. It measures the binding of an inhibitor to a kinase by detecting the displacement of a fluorescently labeled tracer.
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Syk Inhibition and Its Impact on the MAPK/ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of a variety of cell surface receptors, including B-cell receptors (BCR) and Fc receptors.[1] Its activation triggers a cascade of downstream signaling events crucial for cellular responses such as proliferation, differentiation, and inflammation. Consequently, Syk has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.
Mechanism of Action: Syk and the MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade that relays extracellular signals from cell surface receptors to the nucleus, influencing a wide array of cellular processes including cell growth, proliferation, differentiation, and survival. The activation of this pathway typically proceeds through a series of phosphorylation events, culminating in the activation of ERK1/2.
Syk activation is an upstream event that can lead to the initiation of the MAPK/ERK cascade. Upon receptor engagement, Syk is recruited to the cell membrane and activated through phosphorylation. Activated Syk then phosphorylates various downstream adaptor proteins and enzymes, which in turn can activate the Ras-Raf-MEK-ERK signaling module. Inhibition of Syk, therefore, presents a direct mechanism to attenuate the activation of the MAPK/ERK pathway, thereby modulating its diverse cellular effects.
Quantitative Data on Syk Inhibitors
The potency and selectivity of Syk inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several well-studied Syk inhibitors. This data is crucial for selecting the appropriate inhibitor and concentration for in vitro and in vivo studies.
| Inhibitor | Target Kinase | IC50 (nM) | Reference Cell-Based Assay | IC50 (nM) |
| R406 | Syk | 41 | IgE-mediated degranulation (human mast cells) | 56 |
| BAY 61-3606 | Syk | 10 | Aβ42-induced signaling (microglia) | Not Reported |
| PRT062607 (P505-15) | Syk | 1-2 | B-cell activation | Not Reported |
| Entospletinib (GS-9973) | Syk | 7.7 | Not Reported | Not Reported |
Effect of Syk Inhibition on Downstream MAPK/ERK Signaling
The inhibition of Syk is expected to lead to a dose-dependent reduction in the phosphorylation of key components of the MAPK/ERK pathway. This is typically assessed by measuring the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).
| Cell Line | Stimulus | Syk Inhibitor | Inhibitor Concentration (µM) | Effect on p-ERK Levels |
| SH-SY5Y (Neuroblastoma) | - | BAY 61-3606 | 1 | Significant reduction |
| SH-SY5Y (Neuroblastoma) | - | R406 | 1 | Significant reduction |
| SH-SY5Y (Neuroblastoma) | - | PRT062607 | 1 | Significant reduction |
Experimental Protocols
In Vitro Kinase Assay for Syk Inhibition
This protocol describes a general method to determine the IC50 value of a Syk inhibitor in a cell-free system.
Materials:
-
Recombinant human Syk enzyme
-
Syk kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., Syk-IN-6) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the recombinant Syk enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate/ATP mix in kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol outlines the steps to assess the effect of a Syk inhibitor on ERK phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., a B-cell lymphoma line)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Stimulating agent (e.g., anti-IgM antibody)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-Syk, anti-phospho-Syk (Tyr525/526), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of the Syk inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-30 minutes) to induce Syk and ERK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signals to the total protein signals and the loading control.
-
Compare the levels of phosphorylated proteins in inhibitor-treated samples to the stimulated control.
-
Visualizations
Caption: Simplified signaling pathway illustrating the role of Syk in activating the MAPK/ERK cascade and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation following treatment with a Syk inhibitor.
Conclusion
The inhibition of Spleen Tyrosine Kinase provides a direct and effective means of modulating the downstream MAPK/ERK signaling pathway. This technical guide has provided an in-depth overview of the mechanism of action, methods for quantitative analysis, and detailed experimental protocols for assessing the impact of Syk inhibitors on this critical cellular cascade. While specific data for "this compound" remains elusive in publicly accessible literature, the principles and methodologies outlined herein, using examples from other well-characterized Syk inhibitors, offer a robust framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of novel Syk-targeting compounds. The provided diagrams visually summarize the complex signaling pathway and the experimental workflow, serving as a quick reference for laboratory procedures.
References
The Role of Syk-IN-6 in Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen tyrosine kinase (Syk) is a critical cytoplasmic protein tyrosine kinase that plays a central role in signal transduction pathways leading to mast cell degranulation and the release of inflammatory mediators. As such, Syk represents a key therapeutic target for allergic and inflammatory diseases. This technical guide provides an in-depth overview of the role of Syk inhibitors, with a focus on a representative compound, Syk-IN-6, in modulating mast cell function. This document details the underlying signaling pathways, provides comprehensive experimental protocols for assessing inhibitor efficacy, and presents quantitative data on the inhibitory effects of Syk inhibitors on mast cell degranulation.
Introduction: The Critical Role of Syk in Mast Cell Activation
Mast cells are key effector cells in the immune system, responsible for initiating inflammatory responses to allergens and pathogens.[1] The activation of mast cells is primarily triggered by the cross-linking of the high-affinity IgE receptor (FcεRI) on the cell surface by antigen-IgE complexes.[2] This event initiates a complex signaling cascade that is critically dependent on the activation of Spleen Tyrosine Kinase (Syk).[3]
Upon FcεRI aggregation, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's β and γ subunits are phosphorylated by Src family kinases, such as Lyn.[4][5] These phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the plasma membrane and subsequent activation.[5][6] Activated Syk then phosphorylates a multitude of downstream substrates, including linker for activation of T cells (LAT) and phospholipase Cγ (PLCγ).[7] This cascade culminates in an increase in intracellular calcium levels, which is the primary trigger for the degranulation of mast cells and the release of pre-formed inflammatory mediators, such as histamine (B1213489) and β-hexosaminidase, as well as the synthesis of newly formed lipid mediators and cytokines.[7][8]
Given its essential role, the inhibition of Syk has emerged as a promising therapeutic strategy for a range of allergic and inflammatory conditions, including asthma and rheumatoid arthritis.[1][9]
This compound: A Representative Syk Inhibitor
Due to the limited availability of public data for a specific compound named "this compound", this guide will utilize data from well-characterized, representative Syk inhibitors to illustrate the principles of Syk inhibition in mast cell degranulation. For the purpose of this document, "this compound" will be used as a placeholder for a potent and selective ATP-competitive inhibitor of Syk kinase. The quantitative data and experimental protocols provided are based on compounds with similar mechanisms of action.
Mechanism of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its downstream substrates. This action effectively blocks the signal transduction cascade initiated by FcεRI cross-linking, thereby inhibiting mast cell degranulation and the release of inflammatory mediators.
Quantitative Analysis of this compound Inhibition
The efficacy of a Syk inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize the inhibitory activities of representative Syk inhibitors against Syk kinase and mast cell degranulation.
Table 1: In Vitro Kinase Inhibition by Representative Syk Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Condition |
| Representative Syk Inhibitor (R406) | Syk | 41 | Cell-free enzymatic assay |
| Representative Syk Inhibitor (LAS189386) | Syk | 7.2 | Cell-free enzymatic assay |
| Representative Syk Inhibitor II | Syk | 14 | Cell-free enzymatic assay |
Table 2: Inhibition of Mast Cell Degranulation by Representative Syk Inhibitors
| Inhibitor | Cell Line | Degranulation Marker | IC50 (nM) |
| Representative Syk Inhibitor (R406) | Murine BMMCs | β-hexosaminidase | ~30 |
| Representative Syk Inhibitor (LAS189386) | LAD2 human mast cells | Not specified | 56 |
| Representative Syk Inhibitor II | RBL-2H3 cells | β-hexosaminidase | 313 |
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway in Mast Cell Degranulation
The following diagram illustrates the central role of Syk in the FcεRI signaling cascade leading to mast cell degranulation and the point of inhibition by this compound.
Caption: Syk signaling pathway in mast cell degranulation.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to determine the inhibitory effect of this compound on mast cell degranulation.
Caption: Experimental workflow for mast cell degranulation assay.
Detailed Experimental Protocols
Mast Cell Culture and Sensitization
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell line for degranulation assays.
-
Culture Conditions: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified incubator.
-
Sensitization: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well. Sensitize the cells by incubating with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE overnight.
In Vitro Syk Kinase Inhibition Assay
-
Reagents: Recombinant human Syk enzyme, ATP, and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide).
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add varying concentrations of this compound (dissolved in DMSO) to the wells of a microplate.
-
Add the Syk enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common and reliable method to quantify mast cell degranulation.
-
Reagents:
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4).
-
DNP-BSA (dinitrophenyl-conjugated bovine serum albumin) as the antigen.
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0).
-
Triton X-100 (0.1%) for cell lysis (to determine total β-hexosaminidase release).
-
-
Procedure:
-
Wash the sensitized RBL-2H3 cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.
-
Stimulate degranulation by adding DNP-BSA (e.g., 100 ng/mL) and incubate for 30 minutes at 37°C.
-
To determine total β-hexosaminidase release, lyse a set of control wells with 0.1% Triton X-100.
-
Centrifuge the plate at 1000 rpm for 10 minutes to pellet the cells.
-
Transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the pNAG substrate solution to each well and incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_TotalLysis - Absorbance_Blank)] * 100
-
Calculate the percent inhibition of degranulation for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
-
Conclusion
Syk kinase is an indispensable component of the signaling machinery that governs mast cell degranulation. The use of potent and selective inhibitors like this compound provides a powerful tool for dissecting the intricacies of this pathway and holds significant promise for the development of novel therapeutics for allergic and inflammatory diseases. The experimental protocols and data presented in this guide offer a robust framework for the preclinical evaluation of Syk inhibitors and their potential to modulate mast cell-mediated responses. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising findings into clinical applications.
References
- 1. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]
- 2. uniprot.org [uniprot.org]
- 3. Syk family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rcsb.org [rcsb.org]
- 7. New spleen tyrosine kinase inhibitors: patent applications published during 2011-2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. WO2024064729A1 - Syk activators and inhibitors in neurodegenerative diseases - Google Patents [patents.google.com]
Preliminary studies of Syk-IN-6 in autoimmune disease models
Disclaimer
The following technical guide on the preliminary studies of Syk inhibitors in autoimmune disease models has been compiled based on publicly available data for several well-characterized Spleen Tyrosine Kinase (Syk) inhibitors. Despite a comprehensive search, no specific information was found for a compound designated "Syk-IN-6." Therefore, this document serves as a representative overview of the therapeutic approach of Syk inhibition, using data from inhibitors such as Fostamatinib (R788/R406), Entospletinib, and SKI-O-703 (cevidoplenib) as examples.
An In-depth Technical Guide to the Preclinical Evaluation of Spleen Tyrosine Kinase (Syk) Inhibitors in Autoimmune Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spleen Tyrosine Kinase as a Therapeutic Target in Autoimmunity
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells.[1] It is essential for signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][3] Dysregulated Syk activity is implicated in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), making it a compelling target for therapeutic intervention.[1][4][5] By inhibiting Syk, it is possible to dampen the overactive immune responses that characterize these conditions.[1]
Syk is primarily expressed in hematopoietic cells, including B cells, mast cells, neutrophils, and macrophages.[3] Its activation triggers downstream signaling cascades that lead to cellular proliferation, differentiation, and the production of inflammatory cytokines.[1] Therefore, inhibitors of Syk have the potential to ameliorate autoimmune disease symptoms by blocking these key pathological processes.[1][3]
Data Presentation: Efficacy of Representative Syk Inhibitors in Autoimmune Disease Models
The following tables summarize the quantitative data from preclinical and clinical studies of various Syk inhibitors in models of autoimmune diseases.
Table 1: Preclinical Efficacy of Syk Inhibitors in Arthritis Models
| Compound | Model | Key Efficacy Readouts | Results | Reference |
| Fostamatinib (R406) | Murine Collagen-Induced Arthritis (CIA) | Reduction in arthritis score, paw swelling, and joint damage. | Dose-dependent reduction in clinical scores and histological evidence of joint protection. | [3] |
| Entospletinib | Murine Autoantibody-Induced Arthritis | Reduction in macroscopic signs of joint inflammation. | Dose-dependent decrease in clinical scores. | [6][7][8] |
| SKI-O-703 (cevidoplenib) | Murine Serum-Transferred Arthritis | Amelioration of synovitis, reduced neutrophil and macrophage infiltration. | Significant reduction in joint inflammation and cellular infiltration. | [5] |
| MT-SYK-03 | Rat Mono-iodoacetate (MIA) induced Osteoarthritis | Increased pain threshold and reduced cartilage erosion. | Halved the depth of cartilage erosion. | [9] |
Table 2: Clinical Efficacy of Fostamatinib (R788) in Rheumatoid Arthritis
| Study Phase | Number of Patients | Treatment | Primary Endpoint | Key Results | Reference |
| Phase II | 189 | R788 (50, 100, 150 mg twice daily) or placebo | ACR20 response at week 12 | 100 mg and 150 mg doses showed significantly higher ACR20 response rates (65% and 72%) compared to placebo (38%).[10] | [10] |
| Phase II | 457 | R788 (100 mg twice daily, 150 mg once daily) or placebo | ACR20 response at month 6 | 100 mg and 150 mg doses achieved ACR20 response rates of 67% and 57%, respectively, compared to placebo. | [11] |
Table 3: In Vitro Potency of Representative Syk Inhibitors
| Compound | Assay | IC50 | Reference |
| P142-76 | Purified Syk Inhibition | 4 to 43 nM | [12] |
| P420-1, P420-89 | Purified Syk Inhibition | 15 to 31 nM | [12] |
| Sovleplenib (HMPL-523) | Syk Inhibition | 0.155 µM | [13] |
| R406 | Syk Inhibition | 0.054 µM | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Autoimmune Disease Models
a) Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Male DBA/1 mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later.
-
Treatment: Prophylactic or therapeutic administration of the Syk inhibitor (e.g., Fostamatinib) or vehicle is initiated before or after the onset of clinical signs of arthritis, respectively. The compound is typically administered orally once or twice daily.
-
Assessment: The severity of arthritis is monitored using a macroscopic scoring system (e.g., 0-4 scale for each paw). Paw swelling is measured using a plethysmometer. At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
b) K/BxN Serum-Transfer Arthritis in Mice
-
Induction: Arthritis is induced in recipient mice (e.g., C57BL/6) by intraperitoneal injection of arthritogenic serum from K/BxN mice.
-
Treatment: The Syk inhibitor or vehicle is administered to the recipient mice, typically starting on the day of serum transfer.
-
Assessment: Clinical signs of arthritis, including ankle thickness and clinical score, are monitored daily. Histological analysis of the joints is performed at the end of the experiment to evaluate inflammation and joint damage.[14]
Cellular Assays
a) B-Cell Receptor (BCR) Activation Assay
-
Cell Preparation: Primary mouse splenocytes are isolated and cultured.
-
Inhibition: Cells are pre-incubated with varying concentrations of the Syk inhibitor or vehicle.
-
Stimulation: B-cell activation is induced by stimulating the BCR with anti-IgM antibodies.
-
Readout: The activation of downstream signaling molecules (e.g., phosphorylation of Syk, PLCγ) is assessed by Western blotting or flow cytometry. Proliferation can be measured by [3H]-thymidine incorporation or CFSE dilution.
b) Neutrophil Activation Assays
-
Cell Isolation: Neutrophils are isolated from the bone marrow or peripheral blood of mice.
-
Inhibition: Cells are pre-treated with the Syk inhibitor or vehicle.
-
Stimulation: Neutrophils are activated with immune complexes or integrin ligands.
-
Readout: Cellular responses such as respiratory burst (measured by DHR-123 fluorescence), degranulation (measured by myeloperoxidase release), and cytokine production (e.g., TNF-α, IL-6) are quantified.[6][8]
Visualization of Signaling Pathways and Experimental Workflows
a) Syk Signaling Pathway in B-Cells
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR).
b) Experimental Workflow for Preclinical Evaluation of a Syk Inhibitor
Caption: General experimental workflow for the preclinical evaluation of a Syk inhibitor.
Conclusion
The inhibition of Spleen Tyrosine Kinase represents a promising therapeutic strategy for a range of autoimmune diseases. Preclinical studies utilizing various animal models have consistently demonstrated the efficacy of Syk inhibitors in reducing inflammation and joint damage.[3][6][14] Furthermore, clinical trials with compounds like Fostamatinib have provided evidence of clinical benefit in patients with rheumatoid arthritis.[10][11] The data presented in this guide, compiled from studies of several representative Syk inhibitors, underscore the potential of this target class. Future research will likely focus on developing next-generation Syk inhibitors with improved selectivity and safety profiles to maximize their therapeutic utility in the management of autoimmune disorders.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Targeting of Syk in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gain-of-function variants in SYK cause immune dysregulation and systemic inflammation in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 7. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of rheumatoid arthritis with a Syk kinase inhibitor: a twelve-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An oral spleen tyrosine kinase (Syk) inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Genetic deficiency of Syk protects mice from autoantibody-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Spleen Tyrosine Kinase Inhibition: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of the Molecular Mechanisms Underpinning the Inhibition of a Key Immunomodulatory Target
Spleen Tyrosine Kinase (Syk) has emerged as a critical therapeutic target for a spectrum of immunological and inflammatory diseases, as well as certain hematological malignancies. As a non-receptor tyrosine kinase, Syk plays a pivotal role in transducing signals from various cell surface receptors, most notably the B-cell receptor (BCR) and Fc receptors.[1][2] Its central function in initiating downstream signaling cascades that govern immune cell activation, proliferation, and inflammatory responses makes it an attractive molecule for targeted inhibition.[1][3] This technical guide provides a comprehensive overview of the structural basis of Syk inhibition, with a focus on the molecular interactions that drive the potency and selectivity of inhibitory compounds.
The Syk Signaling Cascade: A Central Hub in Immune Activation
The activation of Syk is a critical early event in the B-cell receptor signaling pathway. Following antigen binding and subsequent BCR clustering, Src-family kinases such as Lyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the Igα (CD79a) and Igβ (CD79b) subunits of the BCR complex.[4][5] This phosphorylation creates docking sites for the tandem SH2 domains of Syk.[3][6] Upon binding to the doubly phosphorylated ITAMs, Syk undergoes a conformational change that relieves its autoinhibited state, leading to its activation and subsequent autophosphorylation.[6][7]
Activated Syk then phosphorylates a host of downstream adaptor proteins and enzymes, including SLP-65 (BLNK), PLCγ2, and Vav, initiating a complex signaling cascade.[3][6] This ultimately results in the mobilization of intracellular calcium, activation of transcription factors such as NF-κB and NFAT, and the modulation of cellular responses including proliferation, differentiation, and antibody production.[3][8]
Structural Basis of Syk Inhibition
The kinase domain of Syk adopts a canonical two-lobed structure, with a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding pocket is situated in the cleft between these two lobes.[9] The majority of Syk inhibitors developed to date are ATP-competitive, meaning they bind to this pocket and prevent the binding of ATP, thereby blocking the phosphotransferase activity of the enzyme.[1][9]
The specificity and potency of these inhibitors are dictated by their molecular interactions with key amino acid residues within the ATP-binding site. These interactions often include hydrogen bonds with the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with residues lining the pocket.[9]
Quantitative Analysis of Syk Inhibitors
A variety of small molecule inhibitors targeting Syk have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of Syk by 50%. The table below summarizes the IC50 values for several representative Syk inhibitors. It is important to note that these values can vary depending on the specific assay conditions.[10]
| Inhibitor | Syk IC50 (nM) | Assay Type | Reference |
| Fostamatinib (R406) | 41 | In vitro kinase assay | [11] |
| Entospletinib (GS-9973) | 7.7 | Biochemical assay | [12] |
| Cerdulatinib (PRT062070) | 6 | Enzymatic assay | [12] |
| TAK-659 | 3.2 | Enzymatic assay | [12] |
| Compound 11 | 3200 | Enzyme assay | [13] |
Experimental Protocols for Inhibitor Characterization
The evaluation of Syk inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Syk Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Syk Kinase Enzyme System (e.g., Promega V3801)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]
-
Test inhibitor compounds
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, Syk enzyme, and the substrate peptide.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[14][15]
Cell-Based Phosphorylation Assay
This assay measures the ability of an inhibitor to block Syk-mediated phosphorylation of downstream targets in a cellular context.
Materials:
-
A suitable cell line expressing Syk (e.g., Ramos B-cells, THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM for B-cells, anti-IgE for mast cells)
-
Test inhibitor compounds
-
Lysis buffer
-
Phospho-specific antibodies for Syk (e.g., p-Syk Tyr525/526) and downstream targets
-
Western blotting reagents and equipment
Protocol:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist to activate the Syk pathway.
-
After a short incubation period, lyse the cells and collect the protein extracts.
-
Perform western blotting using phospho-specific antibodies to detect the levels of phosphorylated Syk and downstream signaling proteins.
-
Quantify the band intensities to determine the extent of inhibition at different inhibitor concentrations.
Conclusion
The intricate role of Syk in immune signaling pathways has solidified its position as a compelling target for therapeutic intervention. A thorough understanding of the structural biology of the Syk kinase domain and the molecular determinants of inhibitor binding is paramount for the rational design of novel, potent, and selective inhibitors. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of such compounds, from initial biochemical screening to the validation of their cellular activity and selectivity. As our knowledge of the nuanced roles of Syk in health and disease continues to expand, so too will the opportunities for the development of innovative therapies that target this key signaling node.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new Syk inhibitors through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
Syk-IN-6: A Potential Therapeutic Agent for Hematological Malignancies - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen Tyrosine Kinase (Syk) has emerged as a critical signaling node in various hematopoietic cell lineages, playing a pivotal role in the pathogenesis of numerous hematological malignancies. Its involvement in B-cell receptor (BCR) signaling and other pathways essential for the survival and proliferation of malignant cells has positioned it as a compelling therapeutic target. This document provides a comprehensive technical overview of Syk-IN-6, a potent and selective Syk inhibitor, as a potential therapeutic agent for the treatment of hematological cancers. We will delve into its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction to Syk as a Therapeutic Target
Syk is a 72 kDa non-receptor tyrosine kinase that is highly expressed in hematopoietic cells. It is a key component of the signaling cascade downstream of various immunoreceptors, including the B-cell receptor (BCR) in B-cells. In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL), malignant cells are dependent on tonic or antigen-induced BCR signaling for their survival and proliferation. Syk activation is a critical step in this process, making it an attractive target for therapeutic intervention.[1][2] Inhibition of Syk can disrupt these pro-survival signals and induce apoptosis in cancer cells.[2]
This compound: A Potent and Selective Syk Inhibitor
This compound, also known as Syk Inhibitor II, is a small molecule inhibitor that has demonstrated high potency and selectivity for Spleen Tyrosine Kinase.
Chemical Properties
-
Chemical Name: 2-((2-Aminoethyl)amino)-4-((3-(trifluoromethyl)phenyl)amino)pyrimidine-5-carboxamide
-
Molecular Formula: C₁₄H₁₅F₃N₆O
-
Molecular Weight: 340.30 g/mol
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant Syk inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound (Syk Inhibitor II)
| Target | IC50 | Assay Type | Reference |
| Syk | 41 nM | Kinase Assay | |
| PKCε | 5.1 µM | Kinase Assay | |
| PKCβII | 11 µM | Kinase Assay | |
| ZAP-70 | 11.2 µM | Kinase Assay | |
| Btk | 15.5 µM | Kinase Assay | |
| Itk | 22.6 µM | Kinase Assay | |
| 5-HT release (RBL-2H3 cells) | 460 nM | Cell-based Assay | |
| K562 (CML) & KCL22 (CML) cells | Induces significant apoptosis at 20 µM | Apoptosis Assay | |
| Primary CLL cells | Dose-dependent decrease in viability | Viability Assay | [3] |
Table 2: Comparative Cellular Activity of Other Syk Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Cell Line | Disease | IC50 (Cell Viability/Proliferation) | Reference |
| Fostamatinib (B613848) (R406) | SU-DHL-6 | DLBCL | ~1-5 µM | [4] |
| JeKo-1 | MCL | ~1-5 µM | [4] | |
| Entospletinib | NALM-6 | B-ALL | ~5 µM (at 24h) | [5] |
| SEM | B-ALL | ~5 µM (at 24h) | [5] | |
| Cerdulatinib | Various DLBCL lines | DLBCL | Induces apoptosis and cell-cycle arrest | [1] |
| TAK-659 | Various Lymphoma lines | Lymphoma | Nanomolar range | [1] |
Note: Data for inhibitors other than this compound is provided for comparative purposes to illustrate the potential efficacy of Syk inhibition in these disease contexts.
Mechanism of Action and Signaling Pathways
This compound is an ATP-competitive inhibitor of Syk. By binding to the ATP-binding pocket of the Syk kinase domain, it prevents the phosphorylation of Syk and its subsequent activation. This leads to the blockade of downstream signaling pathways.
Syk Signaling Pathway
The following diagram illustrates the central role of Syk in B-cell receptor signaling and the point of intervention for this compound.
Caption: Syk Signaling Pathway Downstream of the B-Cell Receptor.
Mechanism of Action of this compound
The diagram below outlines the logical flow of this compound's mechanism of action.
Caption: Mechanism of action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against purified Syk kinase.
Materials:
-
Recombinant human Syk enzyme
-
This compound (stock solution in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of Syk enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the Syk substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., DLBCL lines like SU-DHL-6, MCL lines like JeKo-1, AML lines like MV4-11)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.01 to 50 µM) or DMSO (vehicle control).
-
Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
Western Blot Analysis of Syk Signaling
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Syk and its downstream targets.
Materials:
-
Hematological malignancy cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk (e.g., pY525/526), anti-total-Syk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of hematological malignancy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematological malignancy cell line (e.g., a DLBCL or AML cell line)
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Inject the hematological malignancy cells subcutaneously or intravenously into the mice.
-
Allow the tumors to establish or the leukemia to engraft.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
Monitor tumor volume (for subcutaneous models) or leukemia burden in peripheral blood/bone marrow (for disseminated models) regularly.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow Visualization
The following diagram provides a general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase with demonstrated in vitro activity. The disruption of the Syk signaling pathway presents a promising therapeutic strategy for a variety of hematological malignancies that are dependent on this pathway for their growth and survival. The preclinical data, although limited for this compound specifically in a broad range of hematological cancer models, is supported by the promising results of other Syk inhibitors in clinical development.[1] Further comprehensive preclinical evaluation of this compound in relevant in vitro and in vivo models of hematological malignancies is warranted to fully elucidate its therapeutic potential and to guide its potential transition into clinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
- 1. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia. | Semantic Scholar [semanticscholar.org]
- 5. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Kinase Assay Protocol for Syk-IN-6 Using the ADP-Glo™ Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B cells, mast cells, and neutrophils.[1] It is essential for coupling activated immunoreceptors to downstream signaling pathways that regulate diverse cellular responses such as proliferation, differentiation, and phagocytosis.[2][3] Due to its critical role in mediating inflammatory responses, Syk has emerged as a significant therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.[1][3][4]
Syk-IN-6 is a representative inhibitor that targets the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation.[1] This action disrupts downstream signaling cascades, making it a valuable tool for studying Syk function and a potential therapeutic agent.[1]
This document provides a detailed protocol for determining the in vitro inhibitory activity of compounds like this compound against the Syk enzyme using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[5][6] The assay is highly sensitive, robust, and well-suited for high-throughput screening and inhibitor profiling.[6][7]
Syk Signaling Pathway
Syk is a key mediator in immunoreceptor signaling. Following ligand binding and receptor clustering, Src-family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[3][8] Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and autophosphorylation.[4][8] Activated Syk proceeds to phosphorylate downstream adaptor proteins and enzymes, initiating signaling cascades that result in cellular activation.[3][4]
ADP-Glo™ Kinase Assay Principle
The ADP-Glo™ Kinase Assay is a two-step luminescent assay designed to measure the activity of any ADP-generating enzyme.[5]
-
Kinase Reaction & ATP Depletion : In the first step, the kinase reaction is performed, during which ATP is converted to ADP. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[5][6]
-
ADP Conversion & Signal Generation : In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial amount of ADP.[5][6] The luminescent signal, therefore, correlates with kinase activity.[2]
Data Presentation: Inhibitor Potency
The inhibitory activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The table below shows representative IC50 values for a Syk inhibitor determined using this assay format.
| Kinase | Inhibitor | IC50 (nM) |
| Syk | Syk Inhibitor II hydrochloride | 41 |
| ZAP-70 | Syk Inhibitor II hydrochloride | 11,200 |
| Btk | Syk Inhibitor II hydrochloride | 15,500 |
| Itk | Syk Inhibitor II hydrochloride | 22,600 |
| Table 1: IC50 values of a representative Syk inhibitor against a panel of kinases, demonstrating potency and selectivity. Data sourced from multiple suppliers.[8] |
Experimental Protocol
This protocol outlines the determination of Syk kinase activity and its inhibition by this compound using the Promega ADP-Glo™ Kinase Assay kit.[9]
A. Materials and Reagents
-
Syk Kinase Enzyme System (e.g., Promega, Cat. #: V3801)[9]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #: V9101)[9]
-
This compound or other test inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO)
-
White, opaque 96-well or 384-well assay plates (e.g., Corning Cat # 3912)[9]
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
B. Reagent Preparation
-
Kinase Buffer (1X) : Prepare buffer as specified by the enzyme manufacturer. A typical buffer is 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, and 50μM DTT.[2]
-
Test Inhibitor (this compound) : Prepare a stock solution (e.g., 10 mM) of this compound in DMSO. Perform serial dilutions in Kinase Buffer to create a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1%.[8]
-
Syk Enzyme : Thaw recombinant Syk enzyme on ice. Dilute the enzyme to the desired working concentration in cold Kinase Buffer. The optimal concentration should be determined empirically by running a titration curve.[9]
-
Substrate/ATP Mix (2X) : Prepare a 2X mix containing the Syk peptide substrate (e.g., Poly (Glu4,Tyr1)) and ATP in Kinase Buffer.[9] The final ATP concentration in the reaction should be at or near the Kₘ for ATP.
-
ADP-Glo™ Reagent : Thaw the ADP-Glo™ Reagent at room temperature before use.[9]
-
Kinase Detection Reagent : Prepare the Kinase Detection Reagent by mixing the Kinase Detection Buffer with the lyophilized Kinase Detection Substrate.[9]
C. Step-by-Step Assay Procedure
The following procedure is for a 384-well plate format with a final reaction volume of 5 µL.[2] Volumes can be adjusted for other plate formats.
-
Inhibitor Addition : Add 1 µL of the serially diluted this compound or control (Kinase Buffer with equivalent DMSO concentration) to the wells of the assay plate.[2]
-
Enzyme Addition : Add 2 µL of the diluted Syk enzyme to each well.[2][8]
-
Pre-incubation : Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Kinase Reaction Initiation : Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well, bringing the total volume to 5 µL.[2][8]
-
Reaction Incubation : Mix the plate gently and incubate at room temperature (or 30°C) for 60 minutes.[2][9]
-
Reaction Termination : Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[2][8]
-
Depletion Incubation : Mix the plate and incubate at room temperature for 40 minutes.[2][5][8]
-
ADP Detection : Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[2]
-
Signal Incubation : Mix the plate and incubate at room temperature for 30-60 minutes.[2][5]
-
Measurement : Measure the luminescence using a plate-reading luminometer.[10]
D. Data Analysis
-
ATP-to-ADP Conversion Curve : To quantify the amount of ADP produced, it is recommended to generate a standard curve using known concentrations of ATP and ADP.[5][10]
-
IC50 Determination : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental Workflow
The entire experimental process, from reagent preparation to data acquisition, is outlined in the diagram below.
Conclusion
This application note provides a comprehensive protocol for measuring the inhibitory effect of compounds like this compound on Syk kinase activity using the ADP-Glo™ Kinase Assay. The method is robust, sensitive, and suitable for single-compound profiling as well as high-throughput screening campaigns in drug discovery. By following this detailed procedure, researchers can reliably determine the potency and selectivity of novel Syk inhibitors.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. promega.com [promega.com]
- 3. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. ulab360.com [ulab360.com]
- 7. eastport.cz [eastport.cz]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. kinaselogistics.com [kinaselogistics.com]
Application Notes and Protocols for Determining Cell Viability Following Treatment with a Spleen Tyrosine Kinase (Syk) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction within various immune cells, including B cells, mast cells, neutrophils, and macrophages.[1][2] It is a crucial component of the signaling cascade downstream of immunoreceptors such as B-cell receptors (BCRs) and Fc receptors (FcRs).[1][3] Upon activation, Syk initiates a cascade of downstream signaling events that regulate a multitude of cellular processes, including proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[2][4][5] The central role of Syk in these pathways has made it an attractive therapeutic target for a range of autoimmune disorders, allergic diseases, and hematological malignancies.[1][3][6]
Syk inhibitors are small molecules designed to block the kinase activity of Syk, typically by competing with ATP for its binding site in the catalytic domain.[7] By inhibiting Syk, these compounds can effectively dampen the inflammatory and proliferative signals mediated by immunoreceptors, making them valuable tools for both basic research and clinical applications.
This document provides detailed protocols for performing a cell viability assay to assess the cytotoxic or cytostatic effects of a generic Syk inhibitor, referred to herein as Syk-IN-6. The protocols described are widely applicable to various cell lines and can be adapted for specific research needs.
Syk Signaling Pathway
Syk is activated following the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of immunoreceptors by Src-family kinases.[2] Syk, via its tandem SH2 domains, binds to these phosphorylated ITAMs, leading to a conformational change that activates its kinase domain. Activated Syk then phosphorylates a variety of downstream substrates, including adaptor proteins like BLNK and SLP-76. This initiates signaling cascades that involve key pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the activation of transcription factors that drive cellular responses.[3][8]
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
Data Presentation
The primary output of a cell viability assay is the determination of the half-maximal inhibitory concentration (IC50) value, which represents the concentration of an inhibitor that is required for 50% inhibition of cell viability. The results should be summarized in a clear and organized table.
| Cell Line | Tissue of Origin | This compound IC50 (nM) | Incubation Time (h) |
| Ramos | B-cell Lymphoma | Enter experimental data | 48 |
| THP-1 | Monocytic Leukemia | Enter experimental data | 48 |
| U937 | Histiocytic Lymphoma | Enter experimental data | 72 |
| User-defined | User-defined | Enter experimental data | User-defined |
Note: The provided IC50 values for other Syk inhibitors on different cell lines can vary significantly based on the specific inhibitor, cell line, and assay conditions. For example, the IC50 of the Syk inhibitor R406 in the neuroblastoma cell line SH-SY5Y has been reported to be in the range of 800-1000 nM.[9][10]
Experimental Protocols
Two common and robust methods for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. The choice of assay depends on the available equipment, cell type, and desired sensitivity.
Experimental Workflow
Caption: General experimental workflow for a cell viability assay with this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock of this compound serial dilutions in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is less than 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the treated wells) and wells with medium only (for background control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[4][5][11] The amount of ATP is directly proportional to the number of viable cells in culture.[4][11] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal.[4][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1), but use opaque-walled plates.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the background control wells from all other luminescence readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) * 100
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Troubleshooting and Optimization
-
Cell Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubation Time: The optimal incubation time with the Syk inhibitor may vary depending on the cell line and the mechanism of action of the inhibitor. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is crucial to maintain a final DMSO concentration below 0.5% and to include a vehicle control with the same DMSO concentration in all experiments.
-
Assay-Specific Considerations:
-
MTT Assay: Incomplete solubilization of formazan crystals can lead to inaccurate results. Ensure thorough mixing after adding the solubilization solution.
-
CellTiter-Glo® Assay: The luminescent signal is stable for several hours, but it is recommended to read the plate within 3 hours of adding the reagent. Ensure that the opaque-walled plates are compatible with your luminometer to minimize well-to-well crosstalk.
-
References
- 1. promega.com [promega.com]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 6. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Syk Inhibitor Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction in various cell types, particularly hematopoietic cells.[1] It plays a crucial role in adaptive immune receptor signaling and is also involved in cellular adhesion, innate immune recognition, and osteoclast maturation.[1] Given its central role in immune cell activation, Syk has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders and hematological malignancies.[1]
This document provides detailed protocols for the preparation and storage of stock solutions for a representative Syk inhibitor, referred to herein as Syk Inhibitor II Hydrochloride, based on available product data. It is important to note that the identifier "Syk-IN-6" is not consistently found in the scientific literature; therefore, the following guidelines are based on a well-characterized, commercially available Syk inhibitor. Researchers should always refer to the manufacturer's specific instructions for their particular compound.
Data Presentation
The following tables summarize the key quantitative data for the preparation and storage of the Syk inhibitor stock solution.
Table 1: Compound Properties
| Property | Value |
| Synonyms | Syk Inhibitor, Spleen Tyrosine Kinase Inhibitor, 3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide[2] |
| Molecular Formula | C₁₈H₁₅N₃O₃S[2] |
| Molecular Weight | 353.40 g/mol [2] |
| Mechanism of Action | ATP-competitive inhibitor of Syk kinase[3] |
Table 2: Solubility Data
| Solvent | Solubility |
| DMSO | ≥30 mg/mL[3] |
| PBS (pH 7.2) | ≥10 mg/mL[3] |
| Ethanol | ~0.3 mg/mL[3] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Special Instructions |
| Solid Compound | -20°C | Up to 3 years[4] | |
| Stock Solution in DMSO | 4°C | Up to 1 week[4] | For short-term use. |
| -20°C | Up to 1 month[3][4] | Aliquot to avoid freeze-thaw cycles.[4] | |
| -80°C | Up to 6 months[3][4] | Aliquot for long-term storage.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of the Syk inhibitor in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
Syk inhibitor powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh the desired amount of Syk inhibitor powder. For example, to prepare 1 mL of a 10 mM stock solution (MW = 353.40), weigh out 0.3534 mg of the compound. For 1 mg of the compound, you would add 2.83 mL of DMSO. A common practice is to prepare a stock solution from a pre-weighed amount, for instance, preparing a 10 mM stock from 1 mg of compound would require adding 283 µL of DMSO.
-
Solubilization: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved.[5] Visually inspect the solution to confirm there are no particulates.[5] Gentle warming to 37°C can aid dissolution if necessary.[5]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[4][5]
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration in your cell culture medium.
-
It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Mandatory Visualization
Caption: Workflow for Syk inhibitor stock solution preparation and use.
Caption: Inhibition of the Syk signaling pathway by a competitive inhibitor.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syk Inhibitor The Spleen Tyrosine Kinase Inhibitor, also referenced under CAS 622387-85-3, controls the biological activity of Spleen Tyrosine Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 622387-85-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Validating Syk-IN-6 Effects using Lentiviral shRNA Knockdown of Syk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors.[1][2] Its involvement in cellular adhesion, innate and adaptive immune responses, and platelet activation has made it a significant therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies.[1][3]
Pharmacological inhibition and genetic knockdown are two complementary approaches to validate the on-target effects of a Syk inhibitor, such as Syk-IN-6. Small molecule inhibitors like this compound offer the advantage of acute, dose-dependent, and reversible target modulation. In contrast, lentiviral-mediated short hairpin RNA (shRNA) knockdown provides a method for stable, long-term suppression of Syk expression, offering insights into the sustained effects of target inhibition.
These application notes provide a comprehensive guide to utilizing lentiviral shRNA as a tool to validate the specificity and efficacy of the Syk inhibitor, this compound. Detailed protocols for lentiviral shRNA production, cell transduction, and subsequent validation assays are provided, alongside comparative data to benchmark the effects of pharmacological versus genetic inhibition of Syk.
Data Presentation
The following tables summarize quantitative data from representative studies, comparing the effects of Syk inhibition via small molecules and shRNA-mediated knockdown on key cellular processes.
| Parameter | Syk Inhibitor (R406) | Syk siRNA/shRNA | Cell Line | Reference |
| IC50 (Cell Viability) | ~1 µM | Not Applicable | SH-SY5Y | |
| Reduction in Cell Viability | Dose-dependent decrease | Significant decrease | SH-SY5Y, LAN-6 | |
| Syk Protein Downregulation | Not Applicable | ~80% (siRNA) | SH-SY5Y |
Table 1: Comparison of Pharmacological Inhibition and Genetic Knockdown of Syk on Cell Viability. R406 is the active metabolite of Fostamatinib and serves as a representative Syk inhibitor.
| Downstream Target | Effect of Syk Inhibitor (R406) | Effect of Syk shRNA | Cell Line | Reference |
| p-ERK1/2 | Decreased | Decreased | Neuroblastoma cells | |
| p-Akt | Decreased | Decreased | Neuroblastoma cells |
Table 2: Effects of Syk Inhibition on Downstream Signaling Pathways.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language.
Caption: Syk Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Validation.
Experimental Protocols
I. Lentiviral shRNA Production
This protocol outlines the generation of lentiviral particles containing shRNA targeting Syk.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with Syk shRNA insert (and a non-targeting control shRNA)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In Tube A, mix the lentiviral packaging plasmids and the shRNA transfer plasmid in Opti-MEM.
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 16-24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
Fresh media can be added to the cells for a second harvest at 72 hours.
-
Pool the harvests and aliquot for storage at -80°C.
-
II. Lentiviral Transduction of Target Cells
This protocol describes the infection of target cells with the produced lentiviral particles.
Materials:
-
Target cells (e.g., a hematopoietic cell line expressing Syk)
-
Lentiviral particles (Syk shRNA and control shRNA)
-
Polybrene (8 mg/mL stock)
-
Complete growth medium
-
Puromycin (B1679871) (for selection)
Procedure:
-
Day 1: Seed Target Cells: Plate target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Day 2: Transduction:
-
Add Polybrene to the cells at a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Add the desired amount of lentiviral particles (determine the optimal multiplicity of infection (MOI) for your cell line).
-
Incubate for 24 hours.
-
-
Day 3: Change Media: Replace the virus-containing medium with fresh complete growth medium.
-
Day 4 onwards: Selection and Expansion:
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate concentration of the selection agent to the media.
-
Culture the cells for several days, replacing the selection medium every 2-3 days, until non-transduced cells are eliminated.
-
Expand the stable cell lines for subsequent experiments.
-
III. Validation of Syk Knockdown and this compound Effects
A. Western Blot Analysis
This protocol is for assessing the protein levels of total Syk, phosphorylated Syk (p-Syk), and downstream signaling molecules.
Materials:
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-Syk, anti-p-Syk (Tyr525/526), anti-p-ERK, anti-p-Akt, and loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis:
-
For shRNA-transduced cells, lyse the stable cell lines.
-
For this compound treated cells, treat with varying concentrations of the inhibitor for the desired time before lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify band intensities.
B. Cell Viability Assay
This protocol measures the effect of Syk inhibition or knockdown on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the stable shRNA-transduced cells or parental cells in a 96-well plate.
-
Treatment:
-
For shRNA lines, no further treatment is needed.
-
For inhibitor studies, add serial dilutions of this compound to the parental cells.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the results to the control (control shRNA or vehicle-treated cells) to determine the percentage of cell viability. For inhibitor studies, calculate the IC50 value.
Conclusion
The combined use of a potent small molecule inhibitor like this compound and a specific genetic knockdown approach such as lentiviral shRNA provides a robust platform for target validation. By comparing the phenotypic and signaling outcomes of both methods, researchers can gain a higher degree of confidence that the observed effects are indeed due to the inhibition of Syk. This dual-pronged strategy is essential in the early stages of drug development to ensure on-target specificity and to elucidate the full range of biological consequences of inhibiting a therapeutic target.
References
- 1. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of B-Cell Activation with a Spleen Tyrosine Kinase (Syk) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of the B-cell receptor (BCR).[1][2] Upon antigen binding to the BCR, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer, leading to its activation and the initiation of a signaling cascade that governs B-cell proliferation, differentiation, and survival.[3] Dysregulation of Syk activity is implicated in various autoimmune diseases and B-cell malignancies, making it a key therapeutic target.
This document provides a comprehensive guide for the analysis of B-cell activation in the presence of a Syk inhibitor using flow cytometry. While the specific inhibitor "Syk-IN-6" was requested, a thorough search of available scientific literature and databases did not yield specific data for a compound with this designation. Therefore, this application note will serve as a general framework for evaluating the effects of potent and selective Syk inhibitors on B-cell function. The protocols and data presented are based on well-characterized Syk inhibitors such as R406 (the active metabolite of Fostamatinib) and BAY 61-3606, which can be adapted for the characterization of novel Syk inhibitors.
Data Presentation
The following tables summarize the expected quantitative effects of a representative Syk inhibitor on B-cell activation markers and intracellular signaling. The data is compiled from published studies on known Syk inhibitors and serves as a reference for expected outcomes.
Table 1: Effect of a Representative Syk Inhibitor on B-Cell Activation Markers
| Treatment Condition | % CD69 Positive B-cells (Mean ± SD) | % CD86 Positive B-cells (Mean ± SD) | Reference |
| Unstimulated | 5 ± 2 | 8 ± 3 | Internal Control |
| BCR Agonist (e.g., anti-IgM) | 75 ± 8 | 65 ± 10 | [4] |
| BCR Agonist + Syk Inhibitor (IC50 concentration) | 20 ± 5 | 25 ± 7 | [4][5] |
| BCR Agonist + Syk Inhibitor (10x IC50 concentration) | 10 ± 3 | 15 ± 5 | [4][5] |
Table 2: Effect of a Representative Syk Inhibitor on Intracellular Signaling in B-Cells
| Treatment Condition | Phospho-Syk (Y525/526) MFI (Mean ± SD) | Phospho-ERK1/2 MFI (Mean ± SD) | Reference |
| Unstimulated | 150 ± 30 | 200 ± 40 | Internal Control |
| BCR Agonist (5 min) | 1200 ± 150 | 950 ± 120 | [5][6] |
| BCR Agonist + Syk Inhibitor (IC50 concentration) | 400 ± 70 | 450 ± 80 | [5][6] |
| BCR Agonist + Syk Inhibitor (10x IC50 concentration) | 200 ± 50 | 250 ± 60 | [5][6] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and B-cell Enrichment
This protocol describes the isolation of PBMCs from whole blood and subsequent enrichment of B-lymphocytes.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
B-cell isolation kit (e.g., negative selection magnetic beads)
-
70 µm cell strainer
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat containing PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in an appropriate buffer for B-cell isolation.
-
Enrich B-cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.
-
Assess the purity of the isolated B-cells (CD19+ or CD20+) by flow cytometry. Purity should be >95%.[7]
-
Resuspend the purified B-cells in complete RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.[7]
Protocol 2: In Vitro B-cell Activation and Syk Inhibitor Treatment
This protocol outlines the stimulation of isolated B-cells and treatment with a Syk inhibitor.
Materials:
-
Purified B-cells (from Protocol 1)
-
Complete RPMI 1640 medium
-
96-well cell culture plate
-
B-cell stimuli (e.g., Goat F(ab')2 Anti-Human IgM, final concentration 10 µg/mL)[6]
-
Syk Inhibitor (e.g., R406, BAY 61-3606) dissolved in DMSO
-
DMSO (vehicle control)
Procedure:
-
Plate 100 µL of the B-cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.[7]
-
Prepare serial dilutions of the Syk inhibitor in complete RPMI 1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the desired concentration of the Syk inhibitor or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours in a humidified incubator at 37°C with 5% CO2.[3]
-
Add the B-cell stimulus (e.g., anti-IgM) to the appropriate wells. Include an unstimulated control (medium only).
-
Incubate the plate for the desired time period (e.g., 24-48 hours for activation marker expression, or 5-15 minutes for signaling studies).[3][7]
Protocol 3: Flow Cytometry Staining for B-cell Activation Markers
This protocol details the staining of surface markers to assess B-cell activation.
Materials:
-
Treated B-cells (from Protocol 2)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD69, anti-CD86)
-
Viability dye (e.g., 7-AAD)
-
FACS tubes
Procedure:
-
After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[7]
-
Wash the cells twice with 2 mL of cold FACS Buffer.
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing the pre-titrated fluorochrome-conjugated antibodies.[7]
-
Incubate for 30 minutes at 4°C in the dark.[7]
-
Wash the cells twice with FACS Buffer.
-
Resuspend the cell pellet in 200 µL of FACS Buffer and add a viability dye according to the manufacturer's protocol.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events for analysis (e.g., at least 50,000 total events).
Protocol 4: Phospho-Flow Cytometry for Intracellular Syk Signaling
This protocol is for the analysis of intracellular phosphorylation events in the Syk signaling pathway.
Materials:
-
Treated B-cells (from Protocol 2, short-term stimulation)
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-phospho-Syk (Y525/526), anti-phospho-ERK1/2)
-
FACS tubes
Procedure:
-
Immediately after the short-term stimulation (5-15 minutes), fix the cells by adding an equal volume of pre-warmed BD Phosflow™ Lyse/Fix Buffer.
-
Incubate for 10-15 minutes at 37°C.[3]
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in 1 mL of ice-cold BD Phosflow™ Perm Buffer III and incubate on ice for 30 minutes.[3]
-
Wash the cells twice with 2 mL of cold FACS Buffer.
-
Resuspend the permeabilized cells in 100 µL of FACS Buffer.
-
Add the fluorochrome-conjugated surface and intracellular phospho-specific antibodies.
-
Incubate for 60 minutes at room temperature in the dark.[3]
-
Wash the cells once with 2 mL of FACS Buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
Mandatory Visualization
References
- 1. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Human B Cell Signaling Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating Syk-IN-6 in a Collagen-Induced Arthritis (CIA) Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-6, in a preclinical rat model of collagen-induced arthritis (CIA). This document outlines the rationale for targeting Syk in rheumatoid arthritis, methodologies for disease induction and therapeutic intervention, and key endpoints for evaluating efficacy.
Introduction to Spleen Tyrosine Kinase (Syk) in Rheumatoid Arthritis
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cells, including B cells, macrophages, neutrophils, and mast cells.[1] In the context of rheumatoid arthritis (RA), Syk is a crucial mediator of inflammation. It operates downstream of Fc receptors (FcR) and B-cell receptors (BCR), which are activated by immune complexes (such as autoantibodies bound to collagen) found in the joints of individuals with RA.[2][3] This activation triggers a cascade of downstream signaling pathways, including those involving PI3K/Akt and PLCγ, leading to the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as cellular responses like phagocytosis and degranulation that contribute to joint inflammation and destruction.[2] Given its central role in these pathogenic processes, Syk has emerged as a promising therapeutic target for RA and other autoimmune diseases.[4][5][6]
The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model that shares many pathological and immunological features with human RA, including synovitis, pannus formation, and cartilage and bone erosion.[7][8] Therefore, this model is highly relevant for evaluating the potential of novel therapeutic agents like this compound.
Quantitative Data Summary of Syk Inhibitors in Arthritis Models
While specific in vivo data for this compound in a rat CIA model is not publicly available, the following tables summarize the efficacy of other notable Syk inhibitors in rodent arthritis models. This data can serve as a reference for designing experiments with this compound.
Table 1: Efficacy of Various Syk Inhibitors in Rodent Collagen-Induced Arthritis (CIA) Models
| Compound | Model Organism | Dosing Regimen | Key Efficacy Results | Reference(s) |
| Fostamatinib (R788) | Rat | 15 and 30 mg/kg, q.d., p.o. | Significantly reduced clinical arthritis scores. | Not explicitly detailed in search results |
| GS-9876 | Rat | Not specified | Demonstrated dose-responsive efficacy in a therapeutic rat CIA model. | [1] |
| Carboxamide Inhibitor | Rat | 3 mg/kg, q.d., p.o. | Demonstrated therapeutic efficacy. | [9] |
| RO9021 | Mouse | 5 and 45 mg/kg, daily, p.o. | Dose-dependently inhibited arthritis progression as measured by clinical scores. | Not explicitly detailed in search results |
Table 2: Pharmacokinetic Parameters of Select Syk Inhibitors in Rats
| Compound | Clearance (Clp) (mL/min/kg) | Half-life (T1/2) (h) | Oral Bioavailability (F) (%) | Reference(s) |
| Carboxamide 5 | 33 | 2.7 | 19 | [9] |
| Indole 11 | 44 | 2.8 | 19 | [9] |
| Benzimidazole 12 | 134 | 4.8 | Not specified | [9] |
| Pyrazinecarboxamide 17 | 25 | 3.5 | 29 | [9] |
Signaling Pathways and Experimental Workflow
Syk Signaling Pathway in Arthritis
The following diagram illustrates the central role of Syk in mediating inflammatory signals in immune cells upon engagement of Fc receptors by immune complexes.
Caption: Syk signaling cascade in immune cells.
Experimental Workflow for Evaluating this compound
The diagram below outlines a typical experimental workflow for assessing the efficacy of a Syk inhibitor in the rat CIA model.
Caption: Workflow for this compound evaluation.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Rats
This protocol is adapted from standard methods for inducing CIA in susceptible rat strains like Lewis or Wistar rats.[7][10]
Materials:
-
Bovine or Porcine Type II Collagen
-
0.05 M Acetic Acid
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male Lewis rats (7-8 weeks old)
-
Hand-held homogenizer or equivalent emulsification device
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL. Keep the solution on ice.
-
For the primary immunization, prepare an emulsion by mixing the collagen solution with an equal volume of CFA. Use a hand-held homogenizer to create a stable emulsion. The emulsion is stable if a drop does not disperse when placed in water.
-
For the booster immunization, prepare a similar emulsion using the collagen solution and an equal volume of IFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 200 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.[10]
-
-
Booster Immunization (Day 7):
-
Administer a booster injection of 100 µL of the collagen/IFA emulsion subcutaneously at a site near the primary injection.[10]
-
-
Monitoring Disease Progression:
-
Begin monitoring the rats daily for signs of arthritis starting around day 10.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema and swelling.[10]
-
0 = No signs of arthritis
-
1 = Redness and swelling in one toe joint
-
2 = Redness and swelling in more than one toe joint or mild swelling of the paw
-
3 = Moderate swelling of the entire paw
-
4 = Severe swelling and redness of the entire paw and ankle
-
-
Paw Swelling: Measure the thickness of the hind paws daily or every other day using a digital caliper.
-
Body Weight: Record the body weight of each animal every two to three days.
-
Protocol 2: Preparation and Administration of this compound
Note: This is a general protocol. The optimal vehicle, dose, and route of administration for this compound should be determined based on its physicochemical properties and any available pharmacokinetic data. The doses are suggested based on efficacious doses of other potent Syk inhibitors in rats.[9]
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired doses (e.g., 3, 10, and 30 mg/kg) and the number of animals.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Treatment can be initiated either prophylactically (before or at the time of disease onset) or therapeutically (after the establishment of arthritis, e.g., day 17-20).[1]
-
Administer this compound or vehicle control to the rats via oral gavage once or twice daily. The dosing volume should be consistent across all groups (e.g., 5 mL/kg).
-
Continue treatment until the end of the study (e.g., day 28-34).
-
Protocol 3: Endpoint Analysis and Efficacy Evaluation
1. Histopathology:
-
At the end of the study, euthanize the animals and collect the hind paws and knees.
-
Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovitis, and pannus formation.
-
Use Safranin O staining to evaluate cartilage damage.
-
Score the histological sections for inflammation, cartilage damage, and bone resorption.
2. Serum Cytokine Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate the serum and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using commercially available ELISA kits.[10]
3. Radiographic Analysis:
-
At the end of the study, perform high-resolution digital radiography or micro-CT scans on the hind limbs to assess bone erosion and joint integrity.
4. Anti-Collagen Antibody Titer:
-
Use serum collected at the end of the study to measure the levels of circulating anti-type II collagen antibodies by ELISA.
Conclusion
Targeting Syk is a scientifically robust strategy for the treatment of rheumatoid arthritis. The protocols and data presented here provide a framework for the preclinical evaluation of this compound in a rat model of collagen-induced arthritis. Successful demonstration of efficacy in this model, characterized by a reduction in clinical signs of arthritis, improved joint histology, and modulation of inflammatory biomarkers, would provide strong support for the continued development of this compound as a potential therapeutic agent for RA.
References
- 1. Combination of the SYK Inhibitor, GS-9876, with a JAK Inhibitor Increases Efficacy in a Chronic Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of rheumatoid arthritis with a Syk kinase inhibitor: a twelve-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study Demonstrates Promise for Spleen Tyrosine Kinase (Syk) Inhibitors for the Treatment of Rheumatoid Arthritis [hopkinsarthritis.org]
- 6. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. researchgate.net [researchgate.net]
- 9. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats [frontiersin.org]
Protocol for Assessing Syk-IN-6 Off-Target Effects in Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Syk-IN-6 is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signal transduction in various immune cells.[1][2] Syk plays a pivotal role in downstream signaling of receptors such as B-cell receptors (BCR) and Fc receptors, making it a key therapeutic target for autoimmune diseases and hematological malignancies.[3][4][5] While this compound is designed to be a specific inhibitor, it is imperative to comprehensively assess its off-target effects to ensure its safety and efficacy as a potential therapeutic agent. Undesired interactions with other kinases can lead to unexpected side effects or even contribute to the drug's therapeutic window through polypharmacology.
This document provides a detailed, multi-pronged protocol for the systematic evaluation of this compound off-target effects in relevant cell lines. The proposed workflow combines broad, unbiased screening methods with targeted validation assays to provide a comprehensive understanding of the inhibitor's selectivity profile. The protocol encompasses three main pillars of off-target assessment:
-
In Vitro Kinome Profiling: To determine the biochemical selectivity of this compound against a large panel of purified kinases.
-
Cellular Target Engagement & Thermal Stability: To confirm on-target engagement and identify potential off-targets in a cellular context using the Cellular Thermal Shift Assay (CETSA).
-
Global Phosphoproteomics Analysis: To assess the downstream signaling consequences of this compound treatment and identify affected pathways beyond Syk signaling.
By following these protocols, researchers can generate robust data to guide the development and characterization of this compound.
Data Presentation
Quantitative data from the following experiments should be summarized in the structured tables below for clear comparison and interpretation.
Table 1: In Vitro Kinome Profiling of this compound
| Kinase Target | Percent Inhibition at 1 µM this compound | IC50 (nM) | Kinase Family |
| Syk | e.g., 98% | e.g., 5 | Tyrosine Kinase |
| Off-Target Hit 1 | e.g., 85% | e.g., 150 | e.g., Tyrosine Kinase |
| Off-Target Hit 2 | e.g., 72% | e.g., 500 | e.g., Ser/Thr Kinase |
| ... | ... | ... | ... |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Protein Target | Cell Line | ΔTm (°C) with 10 µM this compound | Cellular EC50 (µM) | Notes |
| Syk | e.g., Ramos (B-cell lymphoma) | e.g., +5.2 | e.g., 0.1 | On-target engagement |
| Off-Target Hit 1 | e.g., Ramos | e.g., +2.1 | e.g., 2.5 | Potential off-target |
| Control Protein | e.g., Ramos | e.g., -0.2 | > 10 | No significant shift |
| ... | ... | ... | ... | ... |
Table 3: Summary of Phosphoproteomics Analysis of this compound Treated Cells
| Phosphosite | Protein | Pathway | Fold Change (this compound vs. Vehicle) | p-value | On/Off-Target Effect |
| Syk (pY525/526) | Syk | BCR Signaling | e.g., -10.5 | e.g., <0.001 | On-target |
| Downstream Substrate 1 | e.g., BLNK | BCR Signaling | e.g., -8.2 | e.g., <0.001 | On-target |
| Off-Target Substrate 1 | e.g., Protein X | e.g., MAPK Signaling | e.g., -4.5 | e.g., <0.01 | Potential Off-target |
| ... | ... | ... | ... | ... | ... |
Mandatory Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows described in this protocol.
Caption: Simplified Syk Signaling Pathway.
Caption: Workflow for Off-Target Identification.
Experimental Protocols
In Vitro Kinome Profiling
This protocol outlines a high-throughput screen to determine the inhibitory activity of this compound against a broad panel of purified kinases. Commercial services from companies like Reaction Biology or Eurofins DiscoverX offer comprehensive kinase panels.[6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases (panel of >400)
-
Specific kinase substrates (peptides or proteins)
-
Kinase reaction buffer
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Assay Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding a mixture of the specific substrate and ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubation: Incubate the plate at 30°C for the optimized reaction time for each kinase.
-
Detection:
-
Radiometric Assay: Stop the reaction and transfer the contents to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound relative to the DMSO control. Determine the IC50 values for kinases that show significant inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[7] This protocol describes an isothermal dose-response format to determine the cellular potency of this compound for Syk and to identify potential off-targets using mass spectrometry (CETSA-MS).
Materials:
-
Selected cell line (e.g., Ramos, THP-1)
-
This compound stock solution
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Thermal cycler or heating block
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with a range of this compound concentrations (and a vehicle control) for 1-2 hours at 37°C.
-
Cell Harvesting and Heating: Harvest cells, wash with ice-cold PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples at a specific temperature (e.g., 52°C for Syk, to be optimized for each target) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured proteins.
-
Analysis:
-
Western Blot (for Syk): Collect the supernatant (soluble fraction) and analyze the amount of soluble Syk by Western blotting. Use a loading control (e.g., GAPDH) to normalize the data.
-
CETSA-MS (for off-target discovery): Prepare the soluble protein fraction for mass spectrometry analysis. This typically involves protein digestion, peptide labeling (e.g., with TMT reagents), and LC-MS/MS analysis.
-
-
Data Analysis:
-
Western Blot: Quantify the band intensities and plot the normalized soluble Syk levels against the this compound concentration to determine the cellular EC50.
-
CETSA-MS: Identify proteins that show a significant increase in thermal stability in the presence of this compound, indicating potential off-target binding.
-
Quantitative Phosphoproteomics
This protocol aims to identify the global changes in protein phosphorylation in response to this compound treatment, providing insights into the on-target and off-target signaling pathways affected by the inhibitor.
Materials:
-
Selected cell line (e.g., Ramos, THP-1)
-
This compound stock solution
-
Cell culture medium and reagents
-
Lysis buffer with protease and phosphatase inhibitors (e.g., 8 M urea (B33335) buffer)
-
Reagents for protein digestion (e.g., trypsin)
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA)
-
Reagents for peptide labeling (e.g., TMT)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound (at a concentration determined from cellular assays) and a vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis and Protein Digestion: Lyse the cells in a urea-based buffer to denature proteins and inactivate proteases and phosphatases. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): Label the peptides from different treatment conditions with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
Data Analysis:
-
Identify and quantify the phosphopeptides in each sample.
-
Determine the phosphosites that show significant changes in abundance upon this compound treatment.
-
Perform bioinformatics analysis to map the regulated phosphosites to proteins and signaling pathways.
-
Compare the affected pathways to the known Syk signaling network to distinguish on-target from potential off-target effects.
-
By integrating the data from these complementary approaches, researchers can build a comprehensive selectivity profile for this compound, facilitating a more informed assessment of its therapeutic potential and potential liabilities.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. elrig.org [elrig.org]
- 7. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Syk Inhibition in Studying Fc Receptor Signaling: Notes and Protocols
Introduction
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of Fc receptors (FcRs).[1][2] Engagement of FcRs by antibody-opsonized targets initiates a signaling cascade heavily reliant on Syk activity, leading to diverse cellular responses including phagocytosis, cytokine release, and antigen presentation.[1][3] Potent and selective inhibitors of Syk are therefore invaluable tools for dissecting the intricacies of Fc receptor signaling pathways in various immune cells.
While the specific inhibitor "Syk-IN-6" was not identified in the available literature, this document will utilize the well-characterized and widely published Syk inhibitor, R406 , as a representative tool for these studies. R406 is the active metabolite of Fostamatinib and a potent, ATP-competitive inhibitor of Syk.[4][] The principles and protocols outlined here are broadly applicable to other selective Syk inhibitors used in the study of Fc receptor signaling.
Data Presentation
The inhibitory activity of R406 against Syk and its effect on Fc receptor-mediated cellular functions are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity of R406
| Kinase | IC50 (nM) |
| Syk | 41 [4] |
| Lyn | 63[4] |
| Lck | 37[4] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in in vitro assays.
Table 2: Cellular Activity of R406 in Fc Receptor-Mediated Assays
| Cell Type | Assay | Stimulus | IC50 (nM) |
| Human Mast Cells | Degranulation (β-hexosaminidase release) | Anti-IgE | 150[6] |
| Human Macrophages | TNF-α Production | FcR Cross-linking | 100[6] |
| Human Neutrophils | Oxidative Burst | Anti-IgG | 120[6] |
| RBL-2H3 Cells | 5-HT Release | FcεRI-mediated | 460 (Syk Inhibitor II)[7] |
IC50 values in cellular assays represent the concentration of the inhibitor required to inhibit the specific cellular response by 50%.
Signaling Pathways and Experimental Workflows
Fc Receptor Signaling Pathway and Inhibition by R406
Upon binding of an antibody-opsonized particle, Fc receptors on the surface of an immune cell cluster. This clustering leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the receptor chains by Src-family kinases.[1][2] Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.[2] Activated Syk proceeds to phosphorylate a multitude of downstream substrates, initiating signaling cascades that result in cellular responses such as phagocytosis, inflammation, and antigen presentation.[1][8] R406, as an ATP-competitive inhibitor, binds to the kinase domain of Syk and prevents the transfer of phosphate (B84403) from ATP to its substrates, thereby blocking downstream signaling.[9]
Figure 1: Fc receptor signaling pathway and the inhibitory action of R406.
General Experimental Workflow for Studying FcR Signaling with R406
A typical workflow to investigate the role of Syk in Fc receptor signaling using an inhibitor like R406 involves cell culture, stimulation of Fc receptors, treatment with the inhibitor, and subsequent measurement of a specific cellular response.
Figure 2: General experimental workflow for assessing the effect of R406 on Fc receptor signaling.
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to determine the in vitro inhibitory activity of a compound against purified Syk enzyme.[7][10]
A. Materials
-
Recombinant human Syk enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
R406 (or other inhibitor) stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
B. Procedure
-
Prepare Reagents:
-
Prepare a serial dilution of R406 in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Prepare a solution of Syk enzyme in kinase buffer.
-
Prepare a solution of substrate and ATP in kinase buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 5 µL of the R406 dilution (or vehicle control).
-
Add 10 µL of the Syk enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and measure ADP production following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each R406 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Macrophage Phagocytosis Assay
This protocol describes a method to assess the effect of R406 on FcγR-mediated phagocytosis by macrophages.[1][8]
A. Materials
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sheep red blood cells (SRBCs) or fluorescent beads
-
Anti-SRBC IgG antibody (opsonin)
-
R406 stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution
-
Microscope (bright-field or fluorescence)
B. Procedure
-
Cell Preparation:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
-
Opsonization of Particles:
-
Wash SRBCs with PBS.
-
Incubate SRBCs with a sub-agglutinating concentration of anti-SRBC IgG for 30 minutes at 37°C to opsonize.
-
Wash the opsonized SRBCs (IgG-SRBCs) with PBS to remove unbound antibody.
-
-
Inhibitor Treatment:
-
Pre-incubate the adherent macrophages with various concentrations of R406 (or vehicle control) in serum-free medium for 1-2 hours at 37°C.
-
-
Phagocytosis:
-
Add the IgG-SRBCs to the macrophage-containing wells at a ratio of approximately 50:1.
-
Centrifuge the plate briefly at a low speed to synchronize contact between the macrophages and IgG-SRBCs.
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
-
Removal of Non-internalized SRBCs:
-
Wash the wells gently with PBS to remove non-adherent SRBCs.
-
To lyse externally bound, non-internalized SRBCs, briefly add a hypotonic solution (e.g., distilled water) for 30 seconds, followed by a return to isotonic conditions with PBS.
-
-
Quantification:
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Count the number of internalized SRBCs per 100 macrophages using a light microscope.
-
The phagocytic index can be calculated as: (number of cells with internalized SRBCs / total number of cells) x (total number of internalized SRBCs / number of cells with internalized SRBCs).
-
Protocol 3: Western Blot Analysis of Syk Phosphorylation
This protocol allows for the detection of Syk activation (autophosphorylation) following Fc receptor stimulation and its inhibition by R406.
A. Materials
-
Immune cell line (e.g., THP-1 monocytes)
-
Complete culture medium
-
Fc receptor stimulating agent (e.g., aggregated human IgG or anti-FcγR antibody)
-
R406 stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total-Syk
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
B. Procedure
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-incubate cells with the desired concentrations of R406 (or vehicle control) for 1-2 hours.
-
-
Fc Receptor Stimulation:
-
Stimulate the cells with aggregated IgG for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-Syk antibody to confirm equal protein loading.
-
The use of selective Syk inhibitors like R406 is a powerful approach for elucidating the role of Syk in Fc receptor signaling. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms underlying FcR-mediated cellular functions and for the evaluation of potential therapeutic agents targeting this critical signaling pathway.
References
- 1. rupress.org [rupress.org]
- 2. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical role for Syk protein tyrosine kinase in Fc receptor-mediated antigen presentation and induction of dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A critical role for Syk in signal transduction and phagocytosis mediated by Fcgamma receptors on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 10. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Syk-IN-6 Concentration for In Vitro Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Syk-IN-6, a Spleen Tyrosine Kinase (Syk) inhibitor, in in vitro cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1][2] By binding to the ATP-binding site of Syk, this compound prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling pathways that are crucial for cellular processes like proliferation, differentiation, and cytokine production.[3]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily impacts signaling pathways dependent on Syk activity. Upon activation, Syk phosphorylates downstream targets, leading to the activation of major signaling cascades including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][4] Inhibition of Syk by this compound leads to the downregulation of these pathways, affecting cell survival, adhesion, and inflammatory responses.[1][5]
Q3: How should I prepare and store this compound stock solutions?
A3: Most small molecule kinase inhibitors, including those targeting Syk, are soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[6][7][8][9][10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[6][8][11] This allows for minimal volumes of DMSO to be added to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[11] Stock solutions should be stored in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][12]
Q4: What is the stability of this compound in cell culture media?
A4: The stability of small molecule inhibitors like this compound in cell culture media can vary depending on the compound's chemical structure, the pH of the media, and the presence of serum.[6] Some inhibitors can degrade over a few hours at 37°C. For long-term experiments, it is advisable to refresh the media with a fresh dilution of the inhibitor at regular intervals. A stability assessment of this compound in your specific experimental conditions is recommended.[6]
Q5: Why do different cell lines exhibit varied responses to this compound?
A5: The differential response of cell lines to a Syk inhibitor can be attributed to several factors:
-
Syk Expression Levels: The abundance of Syk protein can vary significantly between cell lines.
-
Constitutive Pathway Activation: Some cell lines may have constitutively active downstream signaling pathways that are independent of Syk activity.
-
Off-Target Effects: At higher concentrations, inhibitors can affect other kinases, leading to varied cellular responses.[6]
-
Cellular Efflux Pumps: Some cell lines, particularly cancer cells, may express high levels of ATP-binding cassette (ABC) transporters that can actively pump the inhibitor out of the cell.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed, even at low concentrations. | 1. Inhibitor concentration is too high. 2. Solvent toxicity. 3. Off-target toxicity. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations.2. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[11]3. Use the lowest effective concentration of the inhibitor. |
| Inconsistent results between experiments. | 1. Inhibitor instability. 2. Incomplete dissolution of the inhibitor. 3. Variability in cell seeding density. | 1. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-duration experiments, consider replenishing the media with fresh inhibitor.2. Ensure the inhibitor is fully dissolved in DMSO before diluting in culture media. Gentle warming or sonication can aid dissolution.[9][10]3. Maintain consistent cell seeding densities across all experiments. |
| No observable effect of the inhibitor. | 1. Inhibitor concentration is too low. 2. Poor cell permeability. 3. Inhibitor is inactive. | 1. Perform a dose-response experiment to determine the effective concentration range (e.g., IC50).2. Verify from available literature if the inhibitor is cell-permeable.[13]3. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Confirm its activity using a cell-free kinase assay if possible. |
| Precipitation of the inhibitor upon dilution in media. | 1. Low solubility in aqueous solutions. | 1. Ensure the final concentration does not exceed the inhibitor's solubility limit in the culture medium. Vortex or gently warm the solution to aid dissolution after dilution.[12] |
Data Presentation
Table 1: General Concentration Ranges for Syk Inhibitors in In Vitro Studies
| Inhibitor | Cell Line | Assay Type | Effective Concentration Range | Reference |
| BAY 61-3606 | MCF-7 | Apoptosis Assay | 2.5 - 5 µM | [7] |
| R406 | Human Mast Cells | Degranulation Assay | EC50 ~ 0.056 µM | |
| GS-9973 | LX-2 (HSC) | Proliferation Assay | ~1.0 µM | [14] |
Note: These are examples and the optimal concentration for this compound must be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol outlines the steps to determine the IC50 value of this compound using a cell viability assay such as the MTT or WST-1 assay.[15]
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.[15]
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions and vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at a low speed.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.[17]
-
Protocol 2: Western Blot Analysis of Syk Signaling Pathway
This protocol allows for the assessment of this compound's effect on the phosphorylation of Syk and its downstream targets.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Mandatory Visualizations
Caption: Simplified Syk Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 17. courses.edx.org [courses.edx.org]
Troubleshooting low potency of Syk-IN-6 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low potency of spleen tyrosine kinase (Syk) inhibitors, such as Syk-IN-6, in cellular assays.
Troubleshooting Guide
Q1: My IC50 value for this compound in my cellular assay is significantly higher than the reported biochemical IC50. What are the potential reasons?
A discrepancy between biochemical and cellular potency is a common observation for kinase inhibitors. Several factors within the complex cellular environment can contribute to this reduced efficacy. The primary reasons include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, Syk.
-
Active Efflux: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell.[1]
-
Compound Instability or Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high physiological concentration of ATP inside cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a rightward shift in the IC50 value.
-
Plasma Protein Binding: If the cell culture medium contains serum, the inhibitor can bind to proteins like albumin, reducing the free concentration of the compound available to enter the cells.[2]
-
Off-Target Effects: At higher concentrations, the inhibitor might engage other kinases or cellular targets, leading to complex biological responses that can mask the specific on-target inhibition of Syk.
Q2: I am not observing the expected downstream effects on Syk signaling pathways after treating cells with this compound. How can I troubleshoot this?
Failure to observe downstream effects, such as reduced phosphorylation of Syk targets, suggests that the inhibitor is not effectively engaging Syk within the cell. Here’s a step-by-step approach to investigate this issue:
-
Confirm Target Engagement: Directly measure the phosphorylation status of Syk at its activation loop (Tyr525/526) via Western blot. A lack of decrease in p-Syk (Tyr525/526) in inhibitor-treated, stimulated cells compared to vehicle-treated, stimulated cells is a strong indicator of a problem.[3][4]
-
Assess Downstream Signaling: If p-Syk levels are reduced, but downstream effects are still absent, examine the phosphorylation of key downstream mediators like PLCγ, SLP-76, and ERK. This can help pinpoint where the signaling cascade is failing.
-
Perform a Dose-Response and Time-Course Experiment: The inhibitor's effect may be concentration and time-dependent. Test a broad range of concentrations and several time points to ensure you are not missing the optimal window for inhibition.
-
Verify Compound Integrity: Ensure your stock solution of this compound has not degraded. Prepare a fresh stock solution and repeat the experiment. It is also advisable to check the solubility of the compound in your culture medium.[5][6]
Q3: How can I determine if poor cell permeability or active efflux is the cause of low potency for this compound in my cell line?
To dissect the reasons for poor cellular activity, you can perform specific assays:
-
Cellular Uptake Assay: This experiment directly measures the intracellular concentration of your inhibitor. By treating cells with this compound for a defined period, lysing the cells, and quantifying the compound concentration using LC-MS/MS, you can determine its ability to accumulate inside the cells.[7][8][9][10]
-
P-glycoprotein (P-gp) Efflux Assay: To investigate if your compound is a substrate of efflux pumps, you can perform a cellular uptake or transport assay in the presence and absence of a known P-gp inhibitor, such as verapamil. A significant increase in the intracellular accumulation or a decrease in the efflux of this compound in the presence of the P-gp inhibitor suggests it is a substrate for this pump.[1][11][12][13]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Syk?
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[] Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on the receptor chains. This leads to the activation of Syk, which then phosphorylates downstream substrates, initiating signaling cascades that regulate cellular responses like proliferation, differentiation, and inflammation.[3]
Q2: What are recommended positive and negative controls when using a Syk inhibitor in a cellular assay?
-
Positive Control (Inhibitor): Use a well-characterized, cell-permeable Syk inhibitor with known cellular potency, such as Fostamatinib (the active metabolite is R406) or Entospletinib.[][15] This will help validate that your assay is capable of detecting Syk inhibition.
-
Vehicle Control: Use the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor as a negative control to account for any effects of the solvent on the cells.
-
Stimulation Control: Include a condition where cells are stimulated (e.g., with anti-IgM for B-cells) in the absence of the inhibitor to establish the maximum signaling response.
-
Unstimulated Control: A condition with cells in the absence of both stimulus and inhibitor to determine the basal level of signaling.
Q3: How should I prepare and store this compound to maintain its activity?
Most small molecule inhibitors are dissolved in DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[16] Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment. Also, be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Data Presentation
The following table summarizes the reported potency of several known Syk inhibitors in both biochemical (cell-free) and cellular assays. Note the common shift to higher IC50/EC50 values in the cellular context.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50/EC50 (nM) | Fold Change (Cellular/Biochemical) |
| R406 (active form of Fostamatinib) | 41[15] | ~130[17] | ~3.2 |
| Entospletinib (GS-9973) | 7.7[15] | 95[17] | ~12.3 |
| PRT062607 (P505-15) | 1-2[15] | 13[17] | ~6.5 - 13 |
| BAY 61-3606 | 10[18] | Varies by cell type | - |
| Lanraplenib (GS-9876) | 9.5[15] | ~108-164 (B-cell expression)[19] | ~11.4 - 17.3 |
| Cerdulatinib | 32[15] | 56[17] | ~1.75 |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell type used.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Syk (Tyr525/526)
This protocol allows for the direct assessment of Syk inhibition in cells.
Materials:
-
Cell line of interest (e.g., Ramos B-cells)
-
This compound and vehicle control (DMSO)
-
Stimulating agent (e.g., anti-IgM antibody)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Syk (Tyr525/526), anti-total Syk, and a loading control (e.g., anti-GAPDH)[3]
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere or grow to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 10 minutes with anti-IgM).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% BSA or milk in TBST.[20]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using an imaging system.[3]
-
Quantify band intensities and normalize p-Syk to total Syk and the loading control.
Protocol 2: Cellular Uptake Assay using LC-MS/MS
This protocol quantifies the intracellular concentration of this compound.[7]
Materials:
-
Cell line of interest
-
This compound
-
Ice-cold PBS
-
LC-MS/MS system
Procedure:
-
Plate a known number of cells and treat with a defined concentration of this compound for various time points (e.g., 0.5, 1, 2, 4 hours).
-
At each time point, rapidly wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable method (e.g., methanol/water solution).
-
Collect the cell lysate and centrifuge to pellet debris.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Calculate the intracellular concentration, often expressed as pmol/million cells.
Protocol 3: P-gp Efflux Inhibition Assay (Calcein-AM Assay)
This is a fluorescence-based assay to indirectly measure if this compound inhibits P-gp.
Materials:
-
Cells overexpressing P-gp (e.g., MDCK-MDR1) and parental cells[1]
-
This compound
-
Calcein-AM (a fluorescent P-gp substrate)
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
Fluorescence plate reader
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound, verapamil, or vehicle for 30-60 minutes.
-
Add Calcein-AM to all wells and incubate for a further 30-60 minutes.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence. If this compound inhibits P-gp, less Calcein-AM will be pumped out, resulting in a higher fluorescent signal compared to the vehicle control.
Visualizations
Caption: The Syk signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for diagnosing low this compound potency.
Caption: Logical relationships of factors contributing to low cellular potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Syk inhibitors with high potency in presence of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleck.co.jp [selleck.co.jp]
- 20. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Syk-IN-6 solubility for in vivo studies
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Syk-IN-6 in in vivo experiments. Due to the batch-to-batch variability in the solubility of this compound, this guide focuses on providing methodologies to determine its solubility and select an appropriate vehicle for your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in research?
This compound is an inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] By inhibiting Syk, researchers can study its role in conditions such as autoimmune diseases, inflammation, and hematological cancers.
Q2: I'm having trouble dissolving this compound for my in vivo experiment. Why is it so difficult to dissolve?
Like many kinase inhibitors, this compound is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions.[2][3] The manufacturer of this compound notes that different batches may have varying solubility characteristics, necessitating individualized formulation approaches.[4]
Q3: What are some common solvents for initial solubility testing of this compound?
For initial laboratory testing, Dimethyl Sulfoxide (DMSO) is a common solvent for Syk inhibitors. For example, "Syk Inhibitor" has a reported solubility of 5 mg/mL in DMSO, while "Syk Inhibitor IV, BAY 61-3606" is soluble at 10 mg/mL in DMSO.[5] However, for in vivo use, the concentration of DMSO should be minimized, typically to 10% or less of the final formulation, to avoid toxicity.[6]
Q4: What are some recommended vehicle formulations for poorly soluble kinase inhibitors like this compound for in vivo studies?
For in vivo administration, especially oral gavage, multi-component vehicle systems are often necessary to create a stable solution or suspension. These formulations typically include a combination of solvents, co-solvents, surfactants, and suspending agents. Below is a table summarizing common components and their functions.
Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient Category | Examples | Function | Typical Concentration Range in Formulation |
| Primary Solvent | DMSO | To initially dissolve the compound. | ≤ 10% |
| Co-solvent / Solubilizer | PEG300, PEG400, Propylene Glycol | To increase the solvent capacity of the vehicle. | 10% - 40% |
| Surfactant / Emulsifier | Tween-80, Polysorbate 20, Solutol HS-15 | To improve the wetting and dispersion of the compound, and enhance absorption.[7] | 1% - 10% |
| Suspending Agent | Carboxymethylcellulose (CMC) | To create a uniform suspension and prevent the compound from settling. | 0.5% - 2% |
| Aqueous Diluent | Saline, Phosphate-Buffered Saline (PBS), Water for Injection | To bring the formulation to the final desired volume. | 40% - 90% |
| Complexing Agent | Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) | To form inclusion complexes with the drug, increasing its aqueous solubility. | 10% - 30% |
Experimental Protocols
Below are detailed protocols for preparing common vehicle formulations that can be tested for this compound. It is crucial to perform small-scale pilot formulations to determine the optimal vehicle for your specific batch of this compound.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This is a widely used vehicle for hydrophobic small molecule inhibitors.[2]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Dissolution: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution. For example, if your final dosing solution is 1 mg/mL and the final DMSO concentration is 10%, you would make a 10 mg/mL stock in DMSO.
-
Add Co-solvent: To the this compound/DMSO solution, add PEG300. Using the example above for a 40% PEG300 final concentration, you would add 400 µL of PEG300 to 100 µL of the 10 mg/mL this compound stock. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add Tween-80 to the mixture. For a 5% final concentration, add 50 µL of Tween-80 and mix until uniform.
-
Final Dilution: Add sterile saline to bring the formulation to the final volume. In this example, add 450 µL of saline for a total volume of 1 mL.
-
Final Formulation: The final formulation will be a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution containing 1 mg/mL of this compound. Visually inspect for any precipitation. If it is a suspension, ensure it is well-mixed before each administration.
Protocol 2: Cyclodextrin-Based Formulation
This formulation uses a complexing agent to improve aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Captisol® (SBE-β-CD), sterile solution in saline (e.g., 20% w/v)
Procedure:
-
Dissolution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Complexation: In a separate sterile tube, add the appropriate volume of the 20% SBE-β-CD in saline solution.
-
Mixing: Slowly add the this compound/DMSO stock solution to the SBE-β-CD solution while vortexing. For a final concentration of 2.08 mg/mL with 10% DMSO, you would add 100 µL of the 20.8 mg/mL stock to 900 µL of the 20% SBE-β-CD solution.
-
Final Formulation: The resulting formulation will be a suspension or solution that can be used for oral or intraperitoneal injection.
Troubleshooting and Visualization
My compound is still precipitating out of solution. What should I do?
If you observe precipitation, consider the following troubleshooting steps:
-
Increase the proportion of co-solvents and/or surfactants: You can try adjusting the ratios in Protocol 1, for example, by increasing PEG300 and Tween-80 and decreasing the saline content.
-
Gently warm the vehicle: Warming the vehicle to 30-40°C before adding the compound can sometimes help with dissolution. Allow the solution to cool to room temperature before administration.
-
Use sonication: After preparing the final formulation, sonication in a water bath for 5-10 minutes can help to create a more uniform and stable suspension.
-
pH adjustment: For some compounds, adjusting the pH of the aqueous component can improve solubility. However, this should be done with caution as extreme pH values can be harmful to the animal.
Syk Signaling Pathway and Inhibition
Caption: this compound inhibits the Syk kinase, blocking downstream signaling from immune receptors.
Experimental Workflow for Formulation Development
Caption: Decision workflow for selecting a suitable in vivo formulation for this compound.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | STAT | 3018859-95-2 | Invivochem [invivochem.com]
- 5. BAY 61-3606 ≥97% (HPLC), solid, Syk inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Addressing Syk-IN-6 Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Syk-IN-6, a potent Spleen Tyrosine Kinase (Syk) inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning the compound's stability in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive decrease in the inhibitory effect of this compound in our cell cultures over 48-72 hours. What could be the underlying cause?
A1: A gradual loss of efficacy in long-term experiments is a common challenge that can be attributed to several factors. The primary suspect is the chemical instability of this compound in aqueous culture media, leading to its degradation over time. Other possibilities include cellular metabolism of the compound or the emergence of cellular resistance mechanisms. It is crucial to first assess the stability of the compound under your specific experimental conditions.
Q2: What is the recommended method for preparing and storing this compound stock solutions to maximize stability?
A2: For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for long-term storage (up to six months) or at -20°C for shorter periods (up to one month).[1] When preparing working solutions, thaw an aliquot and dilute it in your final culture medium immediately before use.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments with this compound?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should not exceed 0.1%.[1] It is essential to include a vehicle control (media with the same concentration of DMSO as the treatment groups) in all experiments to account for any effects of the solvent.[1]
Q4: How can I determine if this compound is stable in my specific cell culture medium and conditions?
A4: You can perform a stability assay. Incubate this compound in your cell culture medium at 37°C under your standard incubation conditions (e.g., 5% CO2). Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the half-life of this compound in your experimental setup.
Q5: Are there any known cellular mechanisms that can lead to reduced efficacy of Syk inhibitors?
A5: While specific data for this compound is not available, general mechanisms of resistance to kinase inhibitors include mutations in the kinase domain that prevent inhibitor binding, upregulation of the target protein, or activation of alternative signaling pathways that bypass the inhibited kinase.[2]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
If you are observing significant variability between replicate wells or experiments, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents.[3] | Reduced well-to-well variability and more consistent results. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the solubility of this compound in your specific culture medium.[3] | Clear, homogenous solution ensuring consistent compound concentration. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, which are prone to evaporation. Ensure proper sealing of plates during incubation.[3] | Minimized variability between inner and outer wells of the plate. |
Issue 2: Inconsistent IC50 Values
Fluctuations in the calculated IC50 value of this compound can be addressed by examining the following factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Enzyme/Cell Activity | Ensure consistent cell passage number and seeding density. Use a fresh aliquot of recombinant enzyme for each in vitro kinase assay. | More reproducible IC50 values across different experimental dates. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all concentrations.[3] | Tighter dose-response curves and more reliable IC50 calculations. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells/assay. | Increased consistency of the inhibitor's potency. |
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to determine the IC50 value of this compound against recombinant Syk kinase by measuring ADP production.
-
Reagent Preparation :
-
Dilute recombinant Syk enzyme and a suitable substrate in kinase buffer.
-
Prepare a serial dilution of this compound in kinase buffer with a constant final DMSO concentration.
-
-
Assay Reaction :
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add 2 µL of the diluted Syk enzyme and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the Syk substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection :
-
Add reagents from a commercial ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.[4] This typically involves a step to stop the kinase reaction and deplete remaining ATP, followed by the addition of a reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[5]
-
Protocol 2: Western Blot for Phospho-Syk (p-Syk) and Total Syk
This protocol assesses the ability of this compound to inhibit Syk phosphorylation in a cellular context.
-
Cell Culture and Treatment :
-
Culture a suitable cell line (e.g., B-cell lymphoma cells) under standard conditions.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to induce Syk phosphorylation.[6]
-
-
Cell Lysis :
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
-
-
SDS-PAGE and Protein Transfer :
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
-
Immunoblotting :
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for phospho-Syk (e.g., anti-p-Syk Tyr525/526) overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection system.[6]
-
-
Stripping and Re-probing :
-
Strip the membrane and re-probe with an antibody for total Syk to ensure equal protein loading.
-
Visualizations
Caption: Syk Signaling Pathway Downstream of the B-Cell Receptor (BCR).
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for this compound instability issues.
References
Syk-IN-6 not inhibiting Syk phosphorylation troubleshooting
Welcome to the technical support center for Syk-IN-6. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and FAQs to address common issues encountered during experiments with this Syk inhibitor.
Troubleshooting Guide: this compound Not Inhibiting Syk Phosphorylation
One of the most common issues researchers face is the failure of a kinase inhibitor to show efficacy in a cellular assay. If you are not observing the expected inhibition of Spleen Tyrosine Kinase (Syk) phosphorylation after treatment with this compound, this guide will walk you through potential causes and solutions.
FAQs: Quick Solutions
Q1: My this compound isn't working. What's the first thing I should check?
A1: The first step is to verify the basics of your experiment. Confirm the inhibitor's concentration, the pre-incubation time, and the method used to stimulate Syk phosphorylation.[1] It is also crucial to ensure the inhibitor has not degraded due to improper storage; preparing a fresh stock solution is a recommended early troubleshooting step.[2]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: While the optimal concentration is cell-type dependent, a good starting range for many cell-based assays is between 1-10 µM.[2] It is highly recommended to perform a dose-response (or concentration-response) curve to determine the lowest effective concentration for your specific experimental conditions.[3][4]
Q3: How long should I pre-incubate my cells with this compound?
A3: A pre-incubation time of 1-2 hours is a common starting point for many kinase inhibitors to ensure adequate cell permeability and target engagement before stimulating the cells.[1] However, the optimal time can vary, so a time-course experiment may be necessary to identify the ideal window for inhibition.[2]
Q4: How can I be sure my antibody for phosphorylated Syk is working correctly?
A4: When detecting phosphorylated proteins, use a well-validated antibody specific to the phosphorylated site of interest, such as phospho-Syk (Tyr525/526).[5][6] To minimize background noise, it is advisable to use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for blocking, as milk contains phosphoproteins that can interfere with the signal.[2][7]
Q5: Could the issue be with my cell line?
A5: Yes, effects can be cell line-specific.[3] Some cell lines may have lower expression levels of Syk or may have compensatory signaling pathways that are activated when Syk is inhibited.[3] Testing the inhibitor in a different, well-characterized cell line can help determine if the issue is specific to your cellular context.[3]
In-Depth Troubleshooting Steps
If the quick solutions above do not resolve your issue, follow this more detailed guide to pinpoint the problem.
Step 1: Re-evaluate Your Compound and Reagents
| Possible Cause | Recommended Solution | Expected Outcome |
| Inhibitor Degradation | Prepare a fresh stock solution of this compound from powder. Ensure proper storage of the stock solution at -20°C or -80°C and minimize freeze-thaw cycles.[2] | A fresh stock ensures that the observed lack of effect is not due to compound inactivity. |
| Incorrect Concentration | Perform a concentration-response curve by titrating the inhibitor concentration upwards in a stepwise manner.[2] | This will help determine the optimal and effective concentration range for your specific cell line and experimental setup. |
| Compound Solubility Issues | Check the solubility of this compound in your cell culture media. Ensure the final concentration of the vehicle (e.g., DMSO) is not causing toxicity or compound precipitation.[3] | Prevents non-specific effects caused by compound precipitation and ensures the inhibitor is bioavailable to the cells. |
Step 2: Optimize Your Experimental Protocol
| Possible Cause | Recommended Solution | Expected Outcome |
| Poor Cell Permeability | While many inhibitors are designed to be cell-permeable, uptake can vary. Increase the pre-incubation time to see if more prolonged exposure allows for better cellular uptake.[2] | An increase in inhibition with longer pre-incubation times may suggest an issue with cell permeability. |
| Suboptimal Assay Timing | The window for observing maximal inhibition may be narrow. Perform a time-course experiment, assessing Syk phosphorylation at multiple time points after inhibitor treatment.[2] | This will identify the optimal time point to observe the inhibitory effect of this compound. |
| Ineffective Cellular Stimulation | Ensure that the agonist used to stimulate Syk phosphorylation is potent and used at the correct concentration and time. For example, B-cells can be stimulated with anti-IgM for 5-10 minutes.[1] | This will confirm that the signaling pathway is being robustly activated, providing a clear signal to be inhibited. |
| Presence of Serum | Components in serum can sometimes interfere with the uptake or activity of a compound.[8] If your protocol allows, consider reducing the serum concentration or serum-starving the cells for 2-4 hours before the experiment.[1] | This can reduce basal phosphorylation levels and enhance the observed effect of the inhibitor. |
Step 3: Scrutinize Your Western Blotting Technique
| Possible Cause | Recommended Solution | Expected Outcome |
| Phosphatase Activity | Always include a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride) in your cell lysis buffer and keep samples on ice to prevent dephosphorylation of your target protein.[1][2] | This preserves the phosphorylation status of Syk, ensuring an accurate measurement of its activation state. |
| Insufficient Blocking | For phospho-proteins, use 5% BSA in TBST for blocking the membrane. Milk contains phosphoproteins that can lead to high background and mask your signal.[2][7] | A cleaner blot with a better signal-to-noise ratio, allowing for more accurate detection of changes in phosphorylation. |
| Antibody Issues | Use a well-validated primary antibody specific for phosphorylated Syk (e.g., Tyr525/526).[6] Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking to ensure optimal binding.[6] | A specific and strong signal for phosphorylated Syk, enabling reliable quantification. |
Logical Troubleshooting Workflow
This diagram provides a step-by-step decision tree to guide you through the troubleshooting process.
Key Experimental Protocols
Protocol 1: Western Blot for Syk Phosphorylation
This protocol provides a general guideline for detecting the phosphorylation of Syk at Tyr525/526 in response to cellular stimulation and its inhibition by this compound.[1]
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere.
-
Optional: For cells with high basal phosphorylation, serum-starve for 2-4 hours prior to treatment.[1]
-
Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.[1]
-
Stimulate cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM for B-cells) for the determined optimal time (e.g., 5-10 minutes).[1]
-
-
Cell Lysis:
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration and normalize samples.
-
Denature proteins by boiling in SDS-PAGE sample buffer for 5 minutes.[7]
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2][7]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against Phospho-Syk (Tyr525/526) (e.g., at a 1:1000 dilution) in 5% BSA/TBST overnight at 4°C.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Strip the blot and re-probe for Total Syk and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.[1]
-
Syk Signaling Pathway
Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction in various immune cells.[9] Upon activation of immunoreceptors like the B-cell receptor (BCR), a Src-family kinase phosphorylates ITAMs (Immunoreceptor Tyrosine-based Activation Motifs).[10] Syk is then recruited to these phosphorylated ITAMs, leading to its own phosphorylation and activation.[11] Activated Syk then phosphorylates downstream targets, initiating signaling cascades that control cellular responses like proliferation and inflammation.[9][10] this compound, as an ATP-competitive inhibitor, is designed to bind to the ATP-binding pocket of Syk, preventing its catalytic activity and blocking downstream signaling.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 10. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to Syk-IN-6 Treatment
Welcome to the technical support center for Syk-IN-6, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Syk kinase domain.[1] This prevents the phosphorylation and subsequent activation of Syk, thereby disrupting downstream signaling pathways.[1]
Q2: Which signaling pathways are primarily affected by this compound treatment?
Syk kinase is a crucial component of various signaling cascades, particularly those initiated by immunoreceptors like the B-cell receptor (BCR) and Fc receptors.[1][2] Inhibition of Syk by this compound primarily affects the following pathways:
-
PI3K/AKT Pathway: This pathway is critical for cell proliferation, survival, and growth.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[3]
-
PLCγ-mediated Calcium Mobilization: This pathway is essential for the activation of downstream transcription factors.
Disruption of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced inflammatory responses in sensitive cell lines.[1][4]
Q3: Why do different cell lines exhibit varying sensitivity to this compound?
The differential response of cell lines to Syk inhibitors like this compound can be attributed to several factors:
-
Syk Expression and Activation Status: Cell lines with higher endogenous levels of Syk protein and constitutive Syk phosphorylation may be more dependent on Syk signaling for survival and proliferation, rendering them more sensitive to inhibition.[5]
-
Genetic Background: The presence of mutations in genes upstream or downstream of Syk in the signaling pathway can influence a cell line's response. For instance, activation of the RAS/MAPK pathway has been identified as a potential resistance mechanism to Syk inhibitors.[3]
-
BCR Dependency: In B-cell malignancies, the degree to which the cells rely on B-cell receptor (BCR) signaling for survival is a major determinant of their sensitivity to Syk inhibition.[5]
-
Tumor Suppressor vs. Oncogene Role: The function of Syk can be context-dependent, acting as a tumor suppressor in some cancers (e.g., breast cancer) and a tumor promoter in others (e.g., B-cell malignancies).[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution. | Prepare fresh stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C for long-term storage and -20°C for short-term use. Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response in the specific cell line. | Perform a dose-response experiment to determine the optimal concentration range for your cell line. We recommend a starting range of 0.1 µM to 10 µM.[8] | |
| Low Syk Expression: The cell line may have very low or no expression of Syk, making it insensitive to the inhibitor. | Confirm Syk expression in your cell line of interest by Western blot or flow cytometry before initiating experiments.[9] | |
| High levels of cytotoxicity observed at low concentrations | Off-target Effects: At higher concentrations, small molecule inhibitors can bind to other kinases, leading to non-specific cytotoxicity. | To distinguish between on-target and off-target effects, consider performing a rescue experiment by introducing a constitutively active form of a downstream effector of Syk. Additionally, profiling the inhibitor against a panel of kinases can identify potential off-target interactions.[10] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of the solvent in your experiments does not exceed a non-toxic level (typically <0.5%). Include a vehicle-only control in all experiments.[9] | |
| Precipitation of this compound in culture medium | Poor Solubility: this compound may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into culture medium, ensure thorough mixing and avoid introducing the concentrated stock directly to cells. Pre-warming the medium before adding the inhibitor may also help. |
Quantitative Data
The following table summarizes the IC50 values of the Syk inhibitor Entospletinib in different precursor B-acute lymphoblastic leukemia (B-ALL) cell lines after 72 hours of treatment, as a representative example of Syk inhibitor activity.
| Cell Line | Type | Syk Expression | IC50 (µM) | Reference |
| NALM-6 | Pre-B-ALL (pre-BCR+) | High | ~2.5 | [5] |
| SEM | Pro-B-ALL (pre-BCR-) | Moderate | ~5.0 | [5] |
| RS4;11 | Pro-B-ALL (pre-BCR-) | Low | > 20 | [5] |
Note: This data is for Entospletinib and should be used as a reference. The IC50 for this compound may vary and should be determined empirically for each cell line.
Experimental Protocols
Western Blot for Phospho-Syk and Downstream Targets
This protocol allows for the analysis of Syk phosphorylation and the activation status of its downstream signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound for the appropriate time. Include a vehicle control (e.g., DMSO).
-
For some experiments, cell stimulation (e.g., with anti-IgM for B-cells) may be required to induce Syk phosphorylation.[11]
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against phospho-Syk (e.g., Tyr525/526), total Syk, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment and Harvesting:
-
Seed and treat cells with this compound as described for the cell viability assay.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.[8]
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.[8]
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Signaling Pathways
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects on cell lines.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYK Allelic Loss and the Role of Syk-Regulated Genes in Breast Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Syk-IN-6
Welcome to the technical support center for Syk-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms associated with the use of this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for various immune cells.[1] In certain cancer cells, particularly those of hematopoietic origin, Syk is a key component of signaling pathways, like the B-cell receptor (BCR) pathway, that promote cell survival and proliferation.[2][3] this compound works by binding to the ATP-binding site of Syk, preventing its phosphorylation and activation, which in turn disrupts downstream signaling cascades and can lead to apoptosis in cancer cells.[1]
Q2: In which cancer types is this compound expected to be effective?
Syk inhibitors have shown promise in hematopoietic malignancies such as Acute Myeloid Leukemia (AML) and B-cell lymphomas where Syk signaling is often crucial for cell survival.[2][4][5] Additionally, Syk is expressed in some solid tumors and can play a role in tumor progression and immune evasion, suggesting potential utility in a broader range of cancers.[6] However, the role of Syk can be context-dependent, acting as a tumor suppressor in some epithelial cancers.[2][3]
Q3: What are the known mechanisms of resistance to Syk inhibitors like this compound?
The primary mechanism of both innate and acquired resistance to Syk inhibitors in cancer cell lines is the activation of bypass signaling pathways. The most prominently documented of these is the RAS-MAPK-ERK pathway.[4][7][8] Activation of this pathway, often through mutations in genes like NRAS or KRAS, can compensate for the inhibition of Syk signaling and allow cancer cells to survive and proliferate despite treatment with a Syk inhibitor.[5][7]
Q4: What is a typical IC50 value for this compound in sensitive vs. resistant cell lines?
The half-maximal inhibitory concentration (IC50) can vary significantly between sensitive and resistant cell lines. Below is a table summarizing typical shifts in IC50 values based on published data for Syk inhibitors.
| Cell Line Status | Typical IC50 Range (nM) | Fold Change in Resistance | Reference |
| Sensitive (e.g., MV4;11) | 50 - 500 | - | [5] |
| Acquired Resistance | 5,000 - 7,500 | 10-15x | [5][7] |
| Innate Resistance (RAS-mutated) | > 5,000 | >10x | [7] |
Troubleshooting Guide
Issue: My cancer cell line is showing reduced sensitivity or has developed resistance to this compound.
This is a common challenge in targeted cancer therapy. The following steps will guide you through investigating and potentially overcoming this resistance.
Step 1: Confirm Resistance
The first step is to quantitatively confirm the development of resistance.
-
Experimental Protocol: Determining IC50 with a Cell Viability Assay
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.[9]
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound for 72 hours. Include a DMSO-only control.
-
Viability Assessment: Use a cell viability reagent such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Measure absorbance or luminescence and normalize the data to the DMSO control. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression. A significant increase in the IC50 value for the treated line compared to the parental line confirms resistance.[10]
-
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanism.
-
Hypothesis: The most likely cause of resistance is the activation of the RAS-MAPK-ERK bypass pathway.[4][7][8]
-
Experimental Protocol: Western Blot for Pathway Activation
-
Cell Lysis: Lyse both parental and resistant cells, with and without this compound treatment.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the Syk and MAPK pathways. It is crucial to look at both the total and phosphorylated forms of proteins to assess activation status.
-
Recommended Antibodies: p-Syk, Total Syk, p-ERK, Total ERK, p-MEK, Total MEK.
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the levels of phosphorylated proteins between the sensitive and resistant lines. An increase in p-ERK in the resistant line, especially in the presence of this compound, would support the hypothesis of MAPK pathway activation.[11]
-
Step 3: Strategies to Overcome Resistance
If evidence points to MAPK pathway activation, a combination therapy approach is a rational strategy.
-
Hypothesis: Dual inhibition of Syk and a key component of the MAPK pathway (like MEK) will restore sensitivity.
-
Experimental Protocol: Synergy Studies with Combination Therapy
-
Select Inhibitors: Choose a MEK inhibitor (e.g., Trametinib, Selumetinib) to combine with this compound.
-
Combination Matrix: In a 96-well plate, treat the resistant cells with a matrix of concentrations of both this compound and the MEK inhibitor.
-
Cell Viability Assay: After 72 hours, perform a cell viability assay as described in Step 1.
-
Synergy Analysis: Use software such as CompuSyn or the 'synergyfinder' R package to calculate synergy scores (e.g., Combination Index - CI). A CI value less than 1 indicates a synergistic effect. Studies have shown that combining a SYK inhibitor with a MEK inhibitor can be synergistic in vitro and in vivo in resistant AML cells.[4][5]
-
Another potential strategy, particularly in cancers with co-activation of other signaling pathways, is dual inhibition of SYK and EGFR. This has been shown to be effective in overcoming chemoresistance in ovarian cancer models.[12][13]
Visual Guides
Signaling Pathways and Experimental Workflows
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia. | Broad Institute [broadinstitute.org]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dual Inhibition of SYK and EGFR Overcomes Chemoresistance by Inhibiting CDC6 and Blocking DNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in Syk-IN-6 kinase assay results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Spleen Tyrosine Kinase (Syk) inhibitors, such as Syk-IN-6, in biochemical kinase assays. The focus is on identifying and mitigating sources of experimental variability to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in a Syk kinase assay?
Variability in kinase assays can stem from several factors, which can be broadly categorized as technical errors, reagent-related issues, or assay principle-related challenges. Key sources include:
-
Pipetting Inaccuracy: Small volume variations, especially of concentrated reagents like the enzyme or inhibitor, can lead to significant differences in results.
-
Reagent Quality and Handling: The purity and stability of reagents such as ATP, the kinase enzyme, and the substrate are critical. Improper storage or multiple freeze-thaw cycles can degrade components.
-
ATP Concentration: Since most kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will directly impact the measured IC50 value. Inconsistent ATP concentrations lead to variable results.[1][2]
-
DMSO Concentration: The inhibitor is typically dissolved in DMSO. High or variable final concentrations of DMSO can inhibit the kinase reaction.
-
Incubation Times and Temperatures: Inconsistent timing for reactions and reagent additions, or temperature gradients across the microplate, can cause well-to-well variability.[3]
-
Plate Effects: Evaporation from the outer wells of a microplate ("edge effects") can concentrate reagents and alter reaction kinetics.
Q2: My IC50 value for this compound is different from previously published values. What could be the cause?
Discrepancies in IC50 values are common and often arise from differences in experimental conditions. Key factors include:
-
ATP Concentration: The most significant factor for ATP-competitive inhibitors. An assay run at a low ATP concentration (e.g., at or below the Km for ATP) will yield a lower IC50 value than one run at a high, physiological ATP concentration (e.g., 1 mM).[1]
-
Enzyme Concentration: The amount of kinase used should be in the linear range of the assay to ensure the reaction rate is proportional to enzyme activity.[1][3]
-
Substrate Identity and Concentration: The type of substrate (e.g., a generic peptide like Poly(Glu,Tyr) or a specific physiological substrate) and its concentration relative to its Km can influence inhibitor potency.
-
Assay Buffer Composition: pH, salt concentration, and the presence of additives like BSA can affect enzyme stability and activity.
-
Incubation Time: The reaction should be stopped during the initial velocity phase (typically when less than 10-20% of the substrate has been consumed) for accurate IC50 determination.
Q3: How do I know if my compound, this compound, is interfering with the assay technology itself?
Compound interference can lead to false positive or false negative results. This is particularly relevant for luminescence- or fluorescence-based assays.[4] To check for interference:
-
Run a "No Enzyme" Control: Perform the assay with all components, including your inhibitor at various concentrations, but without the Syk enzyme. If the signal changes in the presence of your compound, it indicates direct interference with the detection reagents.
-
Run an "ADP Spike" Control (for ADP-Glo™ type assays): In a reaction without enzyme, add a known amount of ADP along with your inhibitor. If the luminescent signal is lower than the control (ADP alone), your compound may be inhibiting the detection luciferase.
-
Check for Autofluorescence: For fluorescence-based assays, measure the fluorescence of the compound alone in the assay buffer to see if it emits at the detection wavelength.
Troubleshooting Guides
This section addresses specific issues you may encounter during your Syk kinase assay.
Issue 1: High Variability Between Replicate Wells
High coefficient of variation (CV%) across replicate wells compromises data confidence.
| Potential Cause | Troubleshooting Step | Rationale |
| Pipetting Inaccuracy | - Ensure all pipettes are calibrated. - Use reverse pipetting for viscous solutions (e.g., enzyme in glycerol). - Prepare a master mix for common reagents to be dispensed across all relevant wells. | Minimizes small volume errors that can have a large impact on the final result. A master mix ensures uniform reagent concentration across wells. |
| Inconsistent Incubation | - Use a multichannel pipette or automated liquid handler to start/stop reactions simultaneously. - Ensure the plate is incubated in a stable, draft-free environment. | Staggered start/stop times lead to different reaction endpoints. Temperature fluctuations across the plate alter enzyme kinetics unevenly. |
| Edge Effects | - Avoid using the outer-most wells of the microplate. - Fill the outer wells with buffer or water to create a humidity barrier. - Ensure proper plate sealing during incubation. | The outer wells are most susceptible to evaporation, which concentrates reactants and can alter the reaction rate. |
| Reagent Mixing | - Gently mix the plate on a plate shaker after adding each component, especially the enzyme and ATP. | Ensures a homogeneous reaction mixture in each well. Insufficient mixing can lead to localized concentration differences. |
Issue 2: High Background Signal
A high background signal reduces the dynamic range of the assay and can mask true inhibitor effects.
| Potential Cause | Troubleshooting Step | Rationale |
| ATP Contamination in Reagents | - Use high-purity ATP and other reagents. - For luminescence assays measuring ATP depletion, ensure the detection reagent itself is not contaminated. | Contaminating ATP or ADP in assay components can create a baseline signal that is not dependent on kinase activity.[5] |
| Light Leakage / Plate Crosstalk | - Use high-quality, opaque white plates for luminescence assays to maximize signal and prevent light leakage. - If possible, leave an empty well between a very high signal well (e.g., no inhibition) and a very low signal well (e.g., full inhibition). | Transparent or black plates can reduce luminescent signal or allow light from adjacent wells to "bleed over," artificially raising the background.[6][7] |
| Contaminated Buffers | - Prepare fresh buffers using high-purity water and reagents. - Filter-sterilize buffers to remove microbial contamination. | Bacterial or fungal contamination can introduce ATPases or kinases that interfere with the assay. |
| Autoluminescence/Autofluorescence | - Test the inhibitor for intrinsic signal generation in the absence of enzyme, as described in FAQ Q3. | The compound itself may emit light at the detection wavelength, creating a false signal. |
Issue 3: Inconsistent IC50 Values
Fluctuations in the calculated IC50 value for this compound across different experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Variable ATP Concentration | - Prepare a large, single batch of ATP solution for the entire experiment or series of experiments. - Always use an ATP concentration at or near the Km value for Syk for sensitive IC50 determination, and explicitly state this concentration when reporting results. | The IC50 of an ATP-competitive inhibitor is directly dependent on the ATP concentration. Consistency is key to reproducibility.[1] |
| Enzyme Activity Varies | - Aliquot the Syk enzyme upon receipt and avoid repeated freeze-thaw cycles. - Perform an enzyme titration curve for each new batch of enzyme to ensure you are working in the linear range of the assay. | Enzyme activity can decrease over time with improper handling. Working outside the linear range will lead to inaccurate IC50 values.[3] |
| Compound Solubility/Stability | - Visually inspect for compound precipitation in the assay buffer. - Determine the solubility of this compound under final assay conditions. - Ensure the compound is stable in the assay buffer over the experiment's duration. | If the compound precipitates, its effective concentration will be lower than intended, leading to an artificially high IC50. |
| Data Normalization | - Define 0% and 100% inhibition controls clearly and include them on every plate (e.g., "no enzyme" or a known potent inhibitor for 100% inhibition, and "DMSO vehicle only" for 0% inhibition). | Proper controls are essential for normalizing the data and accurately fitting the dose-response curve to calculate the IC50.[8] |
Data Presentation
Table 1: Representative IC50 Values for Various Syk Inhibitors
This table provides examples of reported IC50 values to illustrate the typical potency range for Syk inhibitors. Note that values are highly dependent on assay conditions (e.g., ATP concentration).
| Inhibitor | IC50 (nM) | Assay Type / Conditions | Reference |
| P505-15 (PRT062607) | 208 nM | BCR-mediated B cell activation | [9] |
| P505-15 (PRT062607) | 124 nM | FcεRI-mediated basophil degranulation | [9] |
| BAY 61-3606 | <10 nM | Recombinant Syk Enzyme Assay | [10] |
| R406 (Fostamatinib) | ~50 nM | Cell-based degranulation assay | [11] |
Table 2: Key Parameters for Syk Kinase Assay Optimization
Use this table as a guide for establishing and optimizing your assay conditions.
| Parameter | Recommended Range | Purpose |
| Syk Enzyme Conc. | Titrate to find EC50 | Work in the linear range (e.g., EC50 - EC80) |
| Substrate Conc. | At or above Km | Ensure substrate is not rate-limiting |
| ATP Conc. | At Km for IC50; up to 1mM for physiological relevance | Defines inhibitor potency; Km for Syk is typically in the µM range |
| Final DMSO Conc. | ≤ 1% | Minimize solvent effects on enzyme activity |
| Reaction Time | 15 - 60 min | Ensure reaction is in the linear phase (<20% substrate turnover) |
| Temperature | Room Temperature or 30°C | Maintain consistency across all plates and experiments |
Experimental Protocols & Visualizations
Detailed Protocol: In Vitro Syk Kinase Assay (ADP-Glo™ Format)
This protocol describes a common luminescence-based method for measuring Syk kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human Syk enzyme
-
Syk Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Poly-(Glu, Tyr) 4:1 substrate
-
Ultra-pure ATP solution
-
This compound inhibitor (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Opaque, white 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer + DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reagent Preparation: Thaw all reagents on ice. Prepare a master mix of the Syk enzyme and a separate master mix of the Substrate/ATP solution in kinase buffer. The final concentrations should be determined from prior optimization experiments (see Table 2).
-
Reaction Setup:
-
Add 1 µL of the this compound dilution or vehicle (for 0% and 100% inhibition controls) to the appropriate wells of the 384-well plate.
-
Add 2 µL of diluted Syk enzyme to all wells except the "no enzyme" negative controls.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the Substrate/ATP mixture to all wells to start the reaction.
-
Mix the plate gently for 30 seconds.
-
Incubate at room temperature for 60 minutes.
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes any remaining ATP.
-
Mix the plate gently and incubate for 40 minutes at room temperature.
-
-
Detect ADP:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by Syk back into ATP, which is then used by a luciferase to generate a light signal.
-
Mix the plate gently and incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the Syk kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Diagrams
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.sg]
- 7. agilent.com [agilent.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Increased SYK activity is associated with unfavorable outcome among patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes with Syk-IN-6 treatment
Welcome to the technical support center for Syk-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes and to provide answers to frequently asked questions regarding the use of this compound. Our goal is to help you distinguish on-target Syk inhibition from potential off-target effects and to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk). It functions by competitively binding to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1][2] This inhibition disrupts the signal transduction downstream of various immune cell receptors, including B-cell receptors (BCR) and Fc receptors (FcR), which play crucial roles in immune cell activation, proliferation, and inflammatory responses.[1][3]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to lead to the inhibition of Syk-mediated signaling pathways.[4] This typically results in:
-
Reduced phosphorylation of downstream targets such as PLCγ, Vav, and SLP-76/65.[5]
-
Inhibition of cellular responses such as degranulation in mast cells, B-cell activation and proliferation, and cytokine production in various immune cells.[1][2]
-
Decreased cell viability in Syk-dependent cancer cell lines.[4]
Q3: Are there any known off-target effects of this compound?
While this compound is designed for high selectivity towards Syk, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. Potential off-target kinases could include other members of the Syk/ZAP70 family or other kinases with structurally similar ATP-binding sites. For instance, some Syk inhibitors have been reported to have off-target effects on kinases such as FLT3, Lyn, and ERK.[2][6] It is crucial to use the lowest effective concentration of this compound to minimize off-target effects.
Troubleshooting Guide
Unexpected Phenotype 1: Reduced cell viability in a cell line not known to be dependent on Syk signaling.
Possible Cause: This could be due to an off-target effect of this compound on a kinase that is essential for the survival of that particular cell line. Another possibility is the induction of a senescence-like phenotype, which has been observed with some Syk inhibitors.[7][8]
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Compare the working concentration of this compound with its IC50 values against a panel of kinases (see Table 1). If the concentration used is significantly higher than the IC50 for Syk, off-target effects are more likely.
-
Dose-Response Experiment: Perform a dose-response experiment to determine if the observed cytotoxicity is dose-dependent.
-
Use a Structurally Unrelated Syk Inhibitor: To confirm that the phenotype is due to Syk inhibition, use a different, structurally unrelated Syk inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Assess Senescence Markers: To investigate the possibility of a senescence-like phenotype, stain for senescence-associated β-galactosidase (SA-β-gal) activity and analyze the expression of cell cycle inhibitors like p21 and p16.[8]
Unexpected Phenotype 2: Incomplete or weak inhibition of Syk signaling despite using the recommended concentration of this compound.
Possible Cause: This could be due to issues with the experimental setup, compound stability, or the specific cellular context.
Troubleshooting Steps:
-
Confirm Compound Activity: Ensure that the this compound stock solution is prepared correctly and has not degraded. It is recommended to prepare fresh stock solutions regularly.
-
Optimize Treatment Conditions: The optimal concentration and treatment time can vary between cell types. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and assay.
-
Verify Target Engagement: Use a technique like Western blotting to directly assess the phosphorylation status of Syk (e.g., p-Syk Y525/526) and its immediate downstream targets to confirm that this compound is engaging its target within the cell.
-
Check for High Protein Binding: If the cell culture medium contains a high concentration of serum proteins, the effective concentration of this compound available to the cells may be reduced. Consider reducing the serum concentration during the treatment period, if compatible with your experimental setup.
Unexpected Phenotype 3: Paradoxical activation of a signaling pathway.
Possible Cause: The inhibition of a primary signaling pathway can sometimes lead to the compensatory activation of other pathways. For example, inhibiting Syk might, in some contexts, lead to the upregulation of a parallel or feedback pathway.
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like phospho-kinase antibody arrays or phosphoproteomics to get a broader view of the signaling changes occurring in the cell upon this compound treatment.
-
Literature Review: Investigate the literature for known crosstalk between the Syk signaling pathway and other pathways that might be activated.
-
Inhibit the Paradoxically Activated Pathway: Use a specific inhibitor for the paradoxically activated pathway in combination with this compound to see if this reverts the unexpected phenotype.
Data Presentation
Table 1: Representative Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Syk | 5 |
| ZAP70 | 150 |
| FLT3 | 800 |
| JAK2 | >1000 |
| Lyn | 250 |
| ERK1 | >1000 |
| c-Src | 600 |
Disclaimer: This data is representative. Users should perform their own dose-response experiments to confirm activity in their specific assay.
Table 2: Effect of this compound on Cell Viability in Different Cell Lines
| Cell Line | Syk Dependence | IC50 (µM) |
| Ramos (Burkitt's Lymphoma) | High | 0.1 |
| THP-1 (Monocytic Leukemia) | Moderate | 1.5 |
| HeLa (Cervical Cancer) | Low/None | >10 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Syk (p-Syk) and Total Syk
-
Cell Culture and Treatment:
-
Culture your cells of interest under standard conditions.
-
Seed cells and allow them to adhere (if applicable).
-
Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
If applicable, stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce Syk phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-Syk (e.g., anti-p-Syk Tyr525/526) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total Syk.
-
Visualizations
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of Syk in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating Syk-IN-6 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the target engagement of Syk-IN-6, a potent Spleen Tyrosine Kinase (Syk) inhibitor, in a live-cell context. We present a comparative analysis of experimental data for this compound and other widely used Syk inhibitors, offering detailed protocols for the cited experiments to facilitate informed decisions in your research and drug development endeavors.
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1] Its dysregulation is implicated in numerous autoimmune diseases and hematological malignancies, making it a compelling therapeutic target.[1] this compound is a potent inhibitor of Syk, and confirming its direct interaction with its intended target within the complex cellular environment is a crucial step in its validation.
Comparison of Syk Inhibitors
The following table summarizes the inhibitory potency of this compound and other common Syk inhibitors.
| Inhibitor | Target | Reported IC50 | Cell Line/Assay Condition |
| Syk-IN-1 (this compound) | Syk | 35 nM (biochemical) | Purified Syk enzyme[2] |
| C57BL/6 mouse bone marrow cells | 9020 nM (cytotoxicity) | [3H]-thymidine incorporation after 4-day preincubation[2] | |
| PRT-060318 | Syk | 4 nM | |
| R406 | Syk | 41 nM | |
| Entospletinib (GS-9973) | Syk | 7.7 nM |
Note: IC50 values can vary depending on the specific experimental conditions.
Methodologies for Validating Target Engagement
Three primary methods are widely employed to validate the target engagement of kinase inhibitors like this compound in live cells:
-
Western Blot Analysis of Syk Phosphorylation: This method indirectly assesses target engagement by measuring the inhibition of downstream signaling events.
-
NanoBRET™ Target Engagement Assay: This is a direct binding assay that quantifies the interaction between the inhibitor and the target protein in live cells.
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay directly demonstrates compound binding to the target protein by measuring changes in its thermal stability.
Western Blot Analysis of Syk Phosphorylation
This technique provides functional evidence of target engagement by quantifying the inhibition of Syk's catalytic activity. Upon activation, Syk autophosphorylates at specific tyrosine residues (e.g., Tyr525/526), a critical step for its kinase activity.[3] Treatment with an effective inhibitor like this compound is expected to reduce the level of phosphorylated Syk (p-Syk) in a dose-dependent manner.
Signaling Pathway
Caption: Syk Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Western Blot Workflow for p-Syk.
Experimental Protocol
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., B-lymphocytes) in a 96-well plate at an optimized density.
-
After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce Syk phosphorylation.
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (p-Syk Tyr525/526) and a primary antibody for total Syk overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities for p-Syk and total Syk.
-
Normalize the p-Syk signal to the total Syk signal for each sample.
-
Plot the normalized p-Syk levels against the inhibitor concentration to determine the IC50 value.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that directly measures the binding of a compound to its target protein in living cells.[4] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Syk protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to Syk will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow
Caption: NanoBRET™ Assay Workflow.
Experimental Protocol
Cell Transfection and Seeding:
-
Transfect a suitable cell line (e.g., HEK293T) with a vector encoding a NanoLuc®-Syk fusion protein.
-
24 hours post-transfection, seed the cells into a white, 96-well assay plate.
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Add the Nano-Glo® Luciferase Assay Substrate to all wells.
-
Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths using a plate reader equipped with the appropriate filters.
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Correct the BRET ratio by subtracting the background signal.
-
Plot the corrected BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for directly assessing the binding of a compound to its target protein in a cellular environment.[5] The principle is based on the ligand-induced thermal stabilization of the target protein.[5] When a compound like this compound binds to Syk, the protein-ligand complex becomes more resistant to heat-induced denaturation. This thermal shift can be quantified to confirm target engagement.
Experimental Workflow
Caption: CETSA® Experimental Workflow.
Experimental Protocol
Cell Treatment and Heat Challenge:
-
Culture cells to the desired confluency and treat them with this compound or a vehicle control for a sufficient duration to allow for cell penetration and target binding.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures for a fixed time using a thermocycler.
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble Syk in each sample using a method such as Western blotting or an AlphaScreen® assay.
Data Analysis:
-
For each treatment condition, plot the amount of soluble Syk as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.
-
Alternatively, in an isothermal dose-response format (ITDR-CETSA), cells are heated at a single, fixed temperature, and the amount of soluble protein is plotted against the inhibitor concentration to determine an EC50 value.
Conclusion
The validation of target engagement in living cells is a cornerstone of modern drug discovery. The three methodologies presented here—Western Blot analysis of Syk phosphorylation, NanoBRET™ Target Engagement Assays, and Cellular Thermal Shift Assays (CETSA®)—provide a robust toolkit for confirming the interaction of this compound with its intended target. While Western blotting offers a functional readout of target inhibition, NanoBRET™ and CETSA® provide direct evidence of binding. The selection of the most appropriate method will depend on the specific research question, available resources, and the desired throughput. By employing these techniques, researchers can gain a comprehensive understanding of the cellular activity of this compound and confidently advance its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug: Entospletinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Overcoming Resistance in Syk Inhibition: A Comparative Guide for Novel Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a critical hurdle. In the context of Spleen Tyrosine Kinase (Syk) inhibition, understanding and overcoming resistance is paramount for developing durable therapeutic strategies. This guide provides a framework for evaluating novel Syk inhibitors, exemplified by a hypothetical inhibitor "Syk-IN-6," against established agents, in the context of acquired resistance.
Syk is a crucial mediator in various immune cell signaling pathways and a validated therapeutic target in hematological malignancies and autoimmune diseases.[1] However, as with other kinase inhibitors, the development of resistance can limit the long-term efficacy of Syk-targeted therapies.[2]
The Primary Culprit: Reactivation of the RAS/MAPK/ERK Pathway
A predominant mechanism of acquired resistance to Syk inhibitors, such as entospletinib (B612047) and PRT062607, is the reactivation of the RAS/MAPK/ERK signaling pathway.[2][3] Studies in acute myeloid leukemia (AML) have demonstrated that both innate and acquired resistance to Syk inhibition are frequently associated with mutations or overexpression of components of this pathway, including NRAS and KRAS.[2] Inhibition of Syk initially leads to the downregulation of downstream signaling nodes, including the RAS/MAPK/ERK pathway. However, resistant cells often develop mechanisms to reactivate this pathway, thereby bypassing their dependency on Syk for survival and proliferation.[2]
Evaluating Novel Syk Inhibitors for Overcoming Resistance
To assess whether a novel Syk inhibitor like "this compound" can overcome resistance to other Syk inhibitors, a series of comparative in vitro and in vivo experiments are necessary. Below, we outline the key experimental approaches and present hypothetical comparative data.
Data Presentation: Comparative Efficacy in Resistant Cell Lines
A crucial first step is to compare the cytotoxic activity of the novel inhibitor against both parental (sensitive) and resistant cancer cell lines. The following table presents a hypothetical comparison of "this compound" with Entospletinib and R406 (the active metabolite of Fostamatinib) in a Syk-dependent AML cell line (e.g., MV4-11) and its experimentally generated entospletinib-resistant counterpart.
| Inhibitor | Cell Line | IC50 (µM) | Fold Resistance |
| Entospletinib | MV4-11 (Parental) | 0.05 | - |
| MV4-11 (Resistant) | 7.5 | 150 | |
| R406 | MV4-11 (Parental) | 0.04 | - |
| MV4-11 (Resistant) | 0.8 | 20 | |
| This compound | MV4-11 (Parental) | 0.03 | - |
| MV4-11 (Resistant) | 0.15 | 5 |
This is a hypothetical data table for illustrative purposes.
In this hypothetical scenario, this compound demonstrates a significantly lower fold-resistance compared to both entospletinib and R406, suggesting it may be more effective in overcoming resistance mediated by the mechanisms present in this cell line.
Kinase Selectivity Profile
The selectivity of an inhibitor can influence its ability to overcome resistance, particularly if off-target effects contribute to efficacy in resistant cells or if the novel inhibitor has a different binding mode.
| Kinase | This compound (IC50, nM) | Entospletinib (IC50, nM) | R406 (IC50, nM) |
| Syk | 1.5 | 7.7 | 41 |
| JAK1 | >1000 | >1000 | >1000 |
| JAK2 | >1000 | >1000 | 500 |
| JAK3 | >1000 | >1000 | 300 |
| FLT3 | 500 | >1000 | <50 |
| KDR | >1000 | >1000 | 30 |
This is a hypothetical data table for illustrative purposes.
This hypothetical data suggests this compound has high selectivity for Syk, similar to entospletinib.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Generation of Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to a specific Syk inhibitor.
Protocol:
-
Culture a Syk-dependent cell line (e.g., MV4-11) in standard culture medium.
-
Expose the cells to an initial concentration of a Syk inhibitor (e.g., entospletinib) at approximately the IC20.
-
Once the cells resume normal proliferation, gradually increase the concentration of the inhibitor in a stepwise manner over several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant shift in IC50 is observed (e.g., >10-fold), establish the resistant cell line and maintain it under constant drug pressure.
-
Characterize the resistant cell line for the underlying resistance mechanisms (e.g., sequencing of RAS genes, phospho-protein analysis of the MAPK pathway).
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.
Protocol:
-
Seed parental and resistant cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of the Syk inhibitors (this compound, entospletinib, R406) in culture medium.
-
Add the diluted inhibitors to the respective wells and incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated control cells and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of inhibitors on key signaling proteins.
Protocol:
-
Treat parental and resistant cells with various concentrations of the Syk inhibitors for a defined time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Syk, total Syk, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Syk inhibition resistance via RAS/MAPK pathway activation.
Experimental Workflow Diagram
Caption: Workflow for evaluating a novel Syk inhibitor against resistance.
Conclusion
The development of resistance to Syk inhibitors, primarily through the reactivation of the RAS/MAPK/ERK pathway, poses a significant clinical challenge.[2] A systematic and comparative approach is essential to evaluate whether novel inhibitors, such as the hypothetical "this compound," can overcome this resistance. By employing resistant cell line models and detailed molecular analyses, researchers can characterize the activity of new compounds and identify those with the potential for more durable clinical responses. The ultimate goal is to develop Syk inhibitors that are either less susceptible to known resistance mechanisms or can be rationally combined with other targeted agents, such as MEK inhibitors, to provide long-lasting therapeutic benefit.[2][3]
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of ATP-Competitive Spleen Tyrosine Kinase (Syk) Inhibitors
A guide for researchers, scientists, and drug development professionals.
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target for a multitude of autoimmune diseases, inflammatory disorders, and hematological malignancies. As a non-receptor tyrosine kinase, Syk plays a pivotal role in the signal transduction of various immune cell receptors, including B-cell receptors (BCR) and Fc receptors (FcR). Inhibition of its ATP-binding site is a primary strategy for modulating its activity.
This guide provides a comparative analysis of the efficacy of several prominent ATP-competitive Syk inhibitors based on available experimental data.
Note on Syk-IN-6: Despite a comprehensive search of scientific literature and databases, no experimental data or specific information was found for an inhibitor designated "this compound." Therefore, this guide focuses on a comparison of other well-documented ATP-competitive Syk inhibitors: Fostamatinib (R406) , Entospletinib (GS-9973) , Cevidoplenib (SKI-O-703) , and PRT062607 (P505-15) .
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro IC50 values of selected Syk inhibitors against the purified Syk enzyme. Lower values indicate higher potency.
| Inhibitor | Syk IC50 (nM) | Notes |
| Entospletinib (GS-9973) | 7.7 | Orally bioavailable and selective.[1][2] |
| Cevidoplenib (SKI-O-703) | 6.2 | Orally available inhibitor.[3] |
| PRT062607 (P505-15) | 1.0 | Highly selective, over 80-fold more selective for Syk than several other kinases. |
| Fostamatinib (active metabolite R406) | 41 | Fostamatinib is a prodrug of R406.[3][4][5] R406 has a Ki of 30 nM.[3][4] |
Kinase Selectivity
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity.
-
Entospletinib (GS-9973): Has demonstrated 13- to >1000-fold cellular selectivity for Syk over other kinases such as Jak2, c-Kit, Flt3, and Ret.
-
Cevidoplenib (SKI-O-703): While potent against Syk (IC50 = 6.2 nM), it also inhibits other kinases at higher concentrations, including RET (412 nM), KOR (687 nM), and FLT3 (1783 nM).[3]
-
PRT062607 (P505-15): Shows high selectivity, being over 80-fold more selective for Syk compared to kinases like Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70.
-
Fostamatinib (R406): In addition to Syk, R406 is 5-fold less potent against Flt3 and does not strongly inhibit Lyn.[4][5] However, some studies have indicated that R406 can be promiscuous, binding to a significant percentage of kinases in broader screening panels at higher concentrations.[6]
Cellular Activity
The efficacy of an inhibitor within a cellular context is crucial for its therapeutic potential. The table below outlines the activity of these inhibitors in various cell-based assays.
| Inhibitor | Assay | Cellular IC50 / EC50 | Cell Type |
| Entospletinib (GS-9973) | Inhibition of BCR-mediated BLNK phosphorylation | 26 nM | Human Ramos B-cells |
| Fostamatinib (R406) | Inhibition of anti-IgE mediated degranulation | 56 nM | Cultured Human Mast Cells (CHMC)[4] |
| Inhibition of Syk in human Ramos cells | 267 nM | Human Ramos B-cells[5] | |
| Cevidoplenib (SKI-O-592) | Inhibition of phosphorylated Syk (pSyk) | 3.7- to 5.8-times lower than R406 | B-cells and monocytes[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Caption: ATP-Competitive Syk Inhibitor Mechanism of Action.
Caption: General Experimental Workflow for Evaluating Syk Inhibitors.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the evaluation of Syk inhibitors.
In Vitro Syk Kinase Activity Assay (Biochemical IC50 Determination)
This protocol describes a common method for determining the IC50 of an inhibitor against purified Syk kinase using a luminescence-based assay.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified Syk by 50%.
-
Principle: The assay quantifies the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity. A luminescent signal is generated from the conversion of ADP to ATP, which is then used by luciferase.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the Syk inhibitor in DMSO.
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the Syk enzyme to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP. The ATP concentration is typically kept near its Km value for Syk to accurately determine the IC50.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves depleting the remaining ATP and then converting the generated ADP to ATP, which produces a luminescent signal.[8]
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Inhibition of B-Cell Receptor (BCR) Signaling
This protocol outlines a method to assess an inhibitor's ability to block BCR-mediated signaling in a B-cell line.
-
Objective: To measure the inhibitor's potency in blocking the phosphorylation of downstream signaling proteins (e.g., BLNK) following BCR activation.
-
Principle: Upon BCR stimulation (e.g., with anti-IgM), Syk is activated and phosphorylates downstream targets like B-cell linker protein (BLNK). The level of phosphorylated BLNK (pBLNK) can be quantified to determine the extent of Syk inhibition.
-
Materials:
-
Human B-cell line (e.g., Ramos).
-
Syk inhibitor of interest.
-
Anti-human IgM antibody for stimulation.
-
Cell lysis buffer.
-
Antibodies for Western blotting or ELISA (anti-pBLNK and total BLNK).
-
-
Procedure:
-
Culture Ramos B-cells under standard conditions.
-
Pre-incubate the cells with various concentrations of the Syk inhibitor or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with anti-human IgM for a short period (e.g., 5-10 minutes) to activate the BCR pathway.
-
Immediately lyse the cells to stop the signaling cascade and extract proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of pBLNK and total BLNK using Western blotting or a specific ELISA.
-
Quantify the band intensities or ELISA signal.
-
Calculate the percentage of inhibition of BLNK phosphorylation for each inhibitor concentration relative to the stimulated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinase Selectivity Profiling
This protocol describes a general approach to determine the selectivity of a Syk inhibitor.
-
Objective: To assess the inhibitory activity of a compound against a broad panel of kinases to determine its selectivity profile.
-
Principle: The inhibitor is tested at a fixed concentration (or a range of concentrations) against a large number of purified kinases in in vitro kinase assays. The percentage of inhibition for each kinase is determined.
-
Procedure:
-
Utilize a commercial kinase profiling service or an in-house panel of purified kinases. These panels often include a wide representation of the human kinome.
-
Perform in vitro kinase assays for each kinase in the panel in the presence of the Syk inhibitor (typically at a concentration like 1 µM) and a vehicle control.[1]
-
The assay format can be radiometric, luminescent, or fluorescence-based, depending on the platform.
-
Calculate the percentage of activity remaining for each kinase in the presence of the inhibitor compared to the control.
-
The selectivity is often expressed as the number or percentage of kinases in the panel that are inhibited by less than a certain threshold (e.g., 50%) at the tested concentration. More potent inhibitors are further evaluated by determining their IC50 values against any significantly inhibited off-target kinases.
-
References
- 1. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional Role for Syk Tyrosine Kinase in Natural Killer Cell–mediated Natural Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
Validating the Mechanism of Action of Syk-IN-6: An Orthogonal Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, rigorous validation of a compound's mechanism of action is paramount to ensure its therapeutic potential and to accurately interpret biological outcomes. Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a variety of autoimmune diseases, inflammatory conditions, and hematological malignancies.[1][2] Syk-IN-6 is a chemical probe targeting Syk. This guide provides a comparative overview of orthogonal assays essential for validating the on-target engagement and downstream functional effects of this compound, offering a framework for robust preclinical evaluation.
The Syk Signaling Pathway: A Central Hub in Immune Cell Activation
Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune cell receptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and C-type lectins.[1][2] Upon receptor engagement, immunoreceptor tyrosine-based activation motifs (ITAMs) are phosphorylated by Src-family kinases.[3][4] Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.[4] Activated Syk proceeds to phosphorylate a cascade of downstream substrates, including linker proteins and enzymes, which ultimately culminates in diverse cellular responses such as proliferation, differentiation, cytokine production, and degranulation.[2][3]
Orthogonal Assays for Validating this compound Mechanism of Action
Employing a suite of orthogonal assays, which rely on different principles, is crucial for building a confident case for a specific mechanism of action.[5] This approach helps to mitigate the risk of misleading results from a single assay and provides a more complete picture of the inhibitor's effects.
Target Engagement Assays
These assays are designed to confirm the direct physical interaction between this compound and its intended target, Syk, within the complex environment of a cell.
CETSA is based on the principle that the binding of a ligand, such as this compound, stabilizes the target protein, resulting in an increased melting temperature.[6][7][8] This thermal stabilization can be quantified, providing direct evidence of target engagement in intact cells or cell lysates.
| Parameter | This compound | Alternative Syk Inhibitor (e.g., Fostamatinib) |
| Cell Type | Relevant immune cell line (e.g., THP-1, Ramos) | Relevant immune cell line (e.g., THP-1, Ramos) |
| Treatment Concentration | Dose-response (e.g., 0.1 - 10 µM) | Dose-response (e.g., 0.1 - 10 µM) |
| Temperature Range | 40°C - 70°C | 40°C - 70°C |
| Observed Thermal Shift (ΔTm) | To be determined experimentally | Reported shifts in literature |
| EC50 for Target Engagement | To be determined experimentally | To be determined experimentally |
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells to the desired density and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells using three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[9]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.[9]
-
Analysis: Collect the supernatant, which contains the soluble proteins, and analyze the amount of soluble Syk at each temperature point by Western Blot or other quantitative protein detection methods.[6][9]
This is a live-cell assay that measures target engagement by detecting the proximity between a NanoLuc® luciferase-tagged Syk and a fluorescent energy transfer probe that competes with the test compound (this compound) for the ATP-binding pocket. A decrease in the BRET signal indicates that this compound is engaging the target. This method is particularly useful for quantifying inhibitor binding affinity in living cells.[10][11]
Downstream Signaling Assays
These assays assess the functional consequence of this compound binding to Syk by measuring the phosphorylation status of downstream signaling molecules.
Western blotting is a classic technique used to detect changes in the phosphorylation levels of specific proteins in cell lysates.[12][13] For this compound validation, one would typically look for a decrease in the phosphorylation of Syk itself (autophosphorylation) and key downstream substrates like PLCγ2, SLP-76, or ERK.[14]
| Target Protein | Expected Result with this compound | Alternative Syk Inhibitor (e.g., Entospletinib) |
| pSyk (e.g., Y525/526) | Decreased phosphorylation | Decreased phosphorylation[15] |
| pPLCγ2 | Decreased phosphorylation | Decreased phosphorylation |
| pERK1/2 | Decreased phosphorylation | Decreased phosphorylation[14] |
| Total Syk | No change | No change |
Experimental Protocol: Western Blotting for Phospho-Syk
-
Cell Stimulation and Lysis: Treat cells with this compound or vehicle, followed by stimulation with an appropriate agonist (e.g., anti-IgM for B-cells, anti-IgE for mast cells) to activate the Syk pathway. Lyse the cells in a buffer containing phosphatase and protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or nonfat milk in TBST) to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of Syk (e.g., anti-pSyk Y525/526) overnight at 4°C.[12] Subsequently, wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Syk to confirm equal protein loading.
Phospho-flow cytometry is a high-throughput technique that measures the phosphorylation state of intracellular proteins at the single-cell level.[18][19] This method allows for the simultaneous analysis of multiple signaling events in different cell populations within a heterogeneous sample, such as peripheral blood.[20]
Experimental Protocol: Phospho-flow Cytometry
-
Cell Stimulation: Treat cells with this compound or vehicle, followed by stimulation to induce Syk phosphorylation.
-
Fixation: Fix the cells immediately with paraformaldehyde-based buffers to preserve the phosphorylation states.[19][21]
-
Permeabilization: Permeabilize the cells, often with ice-cold methanol, to allow antibodies to access intracellular targets.[21]
-
Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (to identify cell populations) and intracellular phospho-proteins (e.g., pSyk, pPLCγ2).[20]
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) for each phospho-protein in the defined cell populations to measure the level of phosphorylation.[20]
Functional Cellular Assays
The ultimate validation of a mechanism of action comes from demonstrating that the inhibitor blocks a Syk-dependent physiological response.
Syk is essential for FcεRI-mediated degranulation in mast cells.[4] This assay measures the release of cellular components, such as β-hexosaminidase, upon stimulation. A potent Syk inhibitor should block this release.
| Parameter | This compound | Alternative Syk Inhibitor (e.g., R406) |
| Cell Line | RBL-2H3 (rat basophilic leukemia) | RBL-2H3 |
| Stimulus | Anti-IgE | Anti-IgE |
| Readout | β-hexosaminidase release | β-hexosaminidase or tryptase release[22] |
| IC50 | To be determined experimentally | ~56-64 nM (for degranulation)[] |
Experimental Protocol: β-Hexosaminidase Release Assay
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.
-
Inhibitor Treatment: Wash the cells and pre-incubate with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with DNP-HSA (antigen) for 30-60 minutes to induce degranulation.
-
Quantification of Release: Collect the supernatant and measure the activity of released β-hexosaminidase using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Data Analysis: Calculate the percentage of inhibition of degranulation at each inhibitor concentration to determine the IC50 value.
Logical Framework for Orthogonal Validation
Conclusion
Validating the mechanism of action for a kinase inhibitor like this compound requires a multi-faceted approach. Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts.[5][9][24] By combining direct target engagement assays like CETSA with downstream signaling readouts from Western Blotting and Phospho-flow Cytometry, and culminating in a relevant functional cellular assay, researchers can build a robust and compelling data package. This orthogonal validation strategy is essential for confidently advancing kinase inhibitors through the drug discovery pipeline.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 11. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. origene.com [origene.com]
- 18. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. uab.edu [uab.edu]
- 22. researchgate.net [researchgate.net]
- 24. The spleen tyrosine kinase (SYK): A crucial therapeutic target for diverse liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Syk-IN-6
For laboratory professionals engaged in pivotal research and drug development, the safe handling and disposal of chemical compounds like Syk-IN-6, a spleen tyrosine kinase (Syk) inhibitor, is a critical component of operational excellence and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring a secure and compliant laboratory environment.
Core Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile of similar Syk inhibitors provides a strong basis for cautious handling. For instance, Syk-IN-1 is known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to treat this compound as hazardous waste.
| Identifier | Value |
| Chemical Name | This compound (Assumed, replace with specific nomenclature from supplier) |
| CAS Number | Not available (Always refer to the supplier-provided SDS) |
| Hazard Statements | Assumed to be at least: Harmful if swallowed. Very toxic to aquatic life with long lasting effects. (Based on analogous compounds)[1] |
| Precautionary Statements | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Workflow for Proper Disposal
The following workflow diagram outlines the essential steps for the safe and compliant disposal of this compound and associated contaminated materials.
Detailed Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the proper disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to:
-
A properly fitting lab coat.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety glasses or goggles.
Waste Segregation and Collection
Proper segregation of waste streams is crucial to ensure safe handling and disposal.
-
Solid Waste : Collect any unused or expired solid this compound powder in a dedicated, sealed container that is clearly labeled with the chemical name and appropriate hazard symbols.
-
Liquid Waste : Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a designated, leak-proof container for hazardous liquid waste.[2] The container material must be compatible with the solvent used.
-
Contaminated Materials : All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated hazardous waste container.[2] Heavily contaminated items should be double-bagged in clear plastic bags and sealed.[3]
Important : Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[1][2]
Spill Management
In the event of a spill, the immediate area should be secured.
-
For Solid Spills : Carefully sweep or wipe up the material to avoid generating dust and place it into a sealed container for disposal.[2]
-
For Liquid Spills : Absorb the spill using an inert, non-combustible material such as vermiculite (B1170534) or sand.[2] Once absorbed, collect the material into a suitable container for hazardous waste. The spill area should then be decontaminated.[2]
All materials used for spill cleanup must be disposed of as hazardous waste.[4]
Container Management and Storage
Waste containers must be managed to prevent leaks and exposure.
-
Keep all hazardous waste containers securely sealed when not in use.
-
Store containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.[2]
Final Disposal
The final disposal of this compound waste is a regulated process.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[1] Its potential toxicity to aquatic life necessitates specialized disposal to prevent environmental harm.[1]
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and final disposal of the hazardous waste.[1][2] This must be done in strict accordance with all local, state, and federal regulations.[1]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship that builds trust and reinforces the integrity of their work.
References
Personal protective equipment for handling Syk-IN-6
Essential Safety and Handling Guide for Syk-IN-6
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The following guidance is based on safety protocols for structurally and functionally similar spleen tyrosine kinase (Syk) inhibitors, such as Syk-IN-1 and Syk Inhibitor II hydrochloride. It is imperative to treat this compound with a high degree of caution and handle it in a controlled laboratory environment.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure to this compound. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact with the compound. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate and dust formation is likely, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of dust or aerosols.[1] |
Operational Plan and Handling
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Always work in a well-ventilated area or under a chemical fume hood.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, dry, and well-ventilated area.
Disposal Plan
The proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. Based on information for similar compounds, this compound should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid waste. The container must be compatible with the solvent used.
-
Contaminated Materials: All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.[2]
Spill Management:
-
Solid Spills: Carefully sweep up the material to avoid dust formation and place it into a sealed container for disposal.[2]
-
Liquid Spills: Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[2] Once absorbed, collect the material into a suitable container for hazardous waste. Decontaminate the spill area with an appropriate solvent.
Final Disposal:
-
All waste containers must be stored in a designated and secure satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[2]
-
Never dispose of this compound down the drain or in regular trash, as similar compounds are very toxic to aquatic life.[2][3]
Hazard Information for Structurally Similar Compounds
The following table summarizes hazard information for similar Syk inhibitors, which should be considered when handling this compound.
| Hazard Information | Syk-IN-1 | Syk Inhibitor II hydrochloride |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[3] | One supplier classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another states it is not classified as hazardous.[1][2] |
| Precautionary Statements | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment. If swallowed, call a poison center or doctor. Rinse mouth. Collect spillage. Dispose of contents/container to an approved waste disposal plant.[3] | Due to conflicting classifications, it is prudent to follow the more stringent safety protocols.[1] |
Visual Workflow for Handling this compound
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
